Dofetilide
Description
This compound is a class III antiarrhythmic agent that is approved by the Food and Drug Administration (FDA) for the maintenance of sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter.
This compound is an Antiarrhythmic.
This compound is an oral class III antiarrhythmic agent used for treatment and prevention of atrial fibrillation and flutter. This compound has had limited clinical use, but has not been linked to an increased rate of serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
This compound is a sulfonamide class III antiarrhythmic agent and potassium channel blocker. This compound selectively blocks cardiac ion channels of the rapid component of the delayed rectifier potassium current Ikr. This antiarrhythmic agent prolongs cardiac action potential duration and effective refractory period due to delayed repolarization without affecting conduction velocity. This results in a normal sinus rhythm. This compound is used in the treatment of atrial fibrillation and flutter.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 4 approved and 2 investigational indications. This drug has a black box warning from the FDA.
potassium channel antagonist that has class III activity; RN & structure given in first source
Properties
IUPAC Name |
N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046433 | |
| Record name | Dofetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dofetilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol, Very slightly soluble in water, 1.98e-02 g/L | |
| Record name | Dofetilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dofetilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white powder, Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid | |
CAS No. |
115256-11-6 | |
| Record name | Dofetilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115256-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dofetilide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115256116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dofetilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dofetilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methanesulphonamidophenoxy)-2-[N-(4-methanesulphonamidophenethyl)-N-methylamino]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOFETILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Z9X1N2ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dofetilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dofetilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C ... from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid, mp 161 °C | |
| Record name | Dofetilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Molecular Determinants of Dofetilide Binding to IKr (hERG) Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium channel that conducts the rapid delayed rectifier current (IKr), a critical component in cardiac action potential repolarization.[1] The IKr channel is the primary molecular target for Class III antiarrhythmic drugs, such as Dofetilide, which are used to manage atrial fibrillation and flutter.[2] However, the hERG channel is also notoriously susceptible to unintended blockade by a wide range of structurally diverse compounds, leading to acquired Long QT Syndrome (LQTS), a potentially fatal arrhythmia. Understanding the precise molecular interactions that govern high-affinity this compound binding is therefore paramount for both optimizing antiarrhythmic therapies and designing safer drugs with minimal cardiac liability. This technical guide provides an in-depth exploration of the key structural features of the hERG channel that constitute the this compound binding site, the critical role of the channel's conformational state in modulating drug affinity, and the experimental and computational workflows used to elucidate these determinants.
The IKr Channel: A Unique Architectural and Gating Profile
The functional IKr channel is a tetramer, with each of the four hERG subunits comprising six transmembrane helices (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which moves in response to changes in membrane potential, while the S5-S6 segments from all four subunits assemble to form the central ion conduction pore.[3] A defining feature of hERG gating is its unusual kinetics: activation upon depolarization is slow, but inactivation is rapid and voltage-dependent. This C-type inactivation is not mediated by a "ball-and-chain" mechanism but rather by a conformational change at the outer mouth of the pore, in the selectivity filter region.[4] This rapid inactivation followed by slow recovery is crucial for the channel's role in preventing premature cardiac action potentials.
This compound is a potent and selective blocker of the hERG channel, inhibiting the IKr current and thereby prolonging the cardiac action potential duration.[5] The drug's high affinity and specificity are dictated by a well-defined binding pocket located within the inner cavity of the channel's pore.
Anatomy of the this compound Binding Pocket
Decades of research combining mutagenesis, electrophysiology, and computational modeling have mapped the this compound binding site to the inner vestibule of the hERG pore, a cavity below the selectivity filter. The binding energy is derived from specific interactions with residues primarily located on the S6 helices and the pore helix of the channel.
The Aromatic Cages: Tyrosine 652 and Phenylalanine 656
Two aromatic residues on the inner S6 helix, Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are universally recognized as the most critical determinants for high-affinity binding of this compound and many other hERG blockers.[6] These residues, one from each of the four subunits, form two rings or "aromatic cages" within the central cavity.
-
Mechanism of Interaction: The phenyl rings of Y652 and F656 engage in π-π stacking and hydrophobic interactions with the aromatic moieties of the this compound molecule.[4] Computational models show this compound lodging between the Y652 and F656 rings, which stabilizes its position within the pore.[7]
-
Experimental Validation: The indispensable nature of these residues is demonstrated by site-directed mutagenesis studies. Mutating F656 to a smaller, non-aromatic residue like valine (F656V) or alanine (F656A) dramatically reduces this compound's binding affinity, increasing the concentration required for 50% block (IC50) by over 100-fold.[8][9] Similarly, mutating Y652 (e.g., Y652A) also significantly impairs drug binding.[6]
The Pore Helix and Selectivity Filter Base
Residues at the base of the selectivity filter and within the adjoining pore helix also contribute to this compound binding, forming the "ceiling" of the binding cavity. Alanine-scanning mutagenesis has identified several residues in this region, including Threonine 623 (T623) and Serine 624 (S624), as important for the action of methanesulfonanilide drugs like this compound.[6] These interactions are thought to be more polar, potentially involving hydrogen bonding with the sulfonamide groups of this compound.[7]
The diagram below illustrates the general structure of a single hERG subunit and the location of the key domains and residues involved in this compound binding.
Caption: Schematic of a hERG channel subunit highlighting the pore domain and key residues.
The Crucial Role of Channel State
This compound does not bind to the hERG channel with equal affinity in all its conformational states. High-affinity binding is intrinsically linked to the channel's gating process; specifically, the channel must transition from the closed (resting) state to the open or inactivated state to expose the binding site.[8][10]
-
Open-Channel Block: this compound is considered an open-channel blocker, meaning it can only access its binding site from the intracellular side when the activation gate at the base of the S6 helices is open.[11]
-
Preference for Inactivated State: There is substantial evidence that this compound has the highest affinity for the inactivated state of the channel.[6][7] This state-dependence has profound implications. As the channel inactivates, subtle conformational changes in the pore, particularly in the orientation of the Y652 and F656 side chains, are thought to optimize the binding pocket, creating a more stable, higher-affinity interaction.[7] The cationic form of this compound, in particular, shows a strong preference for the inactivated state.[7]
This linkage between inactivation and drug binding is a critical concept. Mutations that disrupt C-type inactivation, such as S620T or S631A, invariably lead to a significant reduction in this compound binding affinity.[1][8][10] This suggests that the conformational changes required for high-affinity binding are coupled to, or are the same as, those that lead to inactivation.[11][12]
Caption: this compound binds preferentially to the open and inactivated states of the hERG channel.
Experimental Workflows for Identifying Binding Determinants
A multi-pronged approach combining molecular biology, electrophysiology, and computational science is required to robustly identify and validate the molecular determinants of drug binding.
Workflow: Site-Directed Mutagenesis and Voltage-Clamp Electrophysiology
This is the cornerstone experimental strategy for functionally validating the role of specific amino acid residues. The logic is to alter a candidate residue and measure the resulting change in drug sensitivity.
Experimental Protocol:
-
Hypothesis Formulation: Based on structural models or sequence alignments, hypothesize that a specific residue (e.g., F656) is critical for this compound binding.
-
Site-Directed Mutagenesis:
-
Use a plasmid DNA vector containing the full-length cDNA for the hERG channel.
-
Design primers containing the desired mutation (e.g., changing the codon for Phenylalanine to Alanine at position 656).
-
Employ PCR-based mutagenesis to create the mutant hERG plasmid.
-
Verify the mutation via DNA sequencing to ensure no other unintended changes were introduced. This step is a critical self-validating control.
-
-
Heterologous Expression:
-
Transfect a suitable host cell line (e.g., HEK293 cells or Xenopus oocytes) with either the wild-type (WT) or mutant hERG plasmid DNA.
-
Allow 24-48 hours for the cells to express the channel proteins and insert them into the plasma membrane. A co-transfected fluorescent marker (e.g., GFP) can be used to identify successfully transfected cells.
-
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Identify a transfected cell and establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit IKr currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current as channels recover from inactivation.
-
Establish a stable baseline recording of the IKr current.
-
-
Drug Application and Data Acquisition:
-
Perfuse the cell with a series of increasing concentrations of this compound.
-
At each concentration, allow sufficient time for the drug effect to reach steady-state, and record the resulting IKr current.
-
-
Data Analysis:
-
Measure the peak tail current at each this compound concentration and normalize it to the baseline (pre-drug) current.
-
Plot the normalized current as a function of this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Sources
- 1. Molecular determinants of this compound block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An Update on the Structure of hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cipaproject.org [cipaproject.org]
- 6. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Molecular determinant of high-affinity this compound binding to HERG1 expressed in Xenopus oocytes: involvement of S6 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Molecular determinants of inactivation and this compound block in ether a-go-go (EAG) channels and EAG-related K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of Dofetilide in Preclinical Models
Executive Summary: The Precision of Pure Class III Blockade
Dofetilide stands as a paragon of "pure" Class III antiarrhythmic activity.[1] Unlike amiodarone (which exerts multi-channel blockade) or sotalol (which possesses beta-blocking properties), this compound is highly selective for the rapid component of the delayed rectifier potassium current (
This technical guide dissects the preclinical characterization of this compound. It is designed for drug developers to understand how translational models—from hERG patch-clamp assays to conscious telemetered canines—predict clinical efficacy and proarrhythmic risk (Torsades de Pointes).
Mechanistic Foundation: Inhibition
The pharmacodynamic potency of this compound stems from its high-affinity binding to the intracellular pore of the hERG (human ether-à-go-go-related gene) channel.
Mechanism of Action
This compound blocks the open state of the hERG channel. This blockade slows the efflux of potassium ions during Phase 3 of the cardiac action potential, thereby prolonging the Action Potential Duration (APD) and the Effective Refractory Period (ERP).[2]
Key Electrophysiological Characteristic: Reverse Use-Dependence A critical feature of this compound is "reverse use-dependence."[3] The drug is most effective at prolonging APD at slow heart rates (bradycardia) and loses efficacy at fast heart rates (tachycardia). This is mechanistically distinct from Class I agents (use-dependence) and poses a specific safety challenge: the risk of drug-induced arrhythmias is highest when the heart rate is slow.
Signaling Pathway Visualization
Caption: Figure 1. Mechanism of Action cascade showing the progression from molecular hERG blockade to clinical QT prolongation and potential proarrhythmic risk.
Preclinical Pharmacokinetics (ADME)
Understanding species-specific ADME is crucial for scaling doses from animal models to humans. This compound exhibits significant interspecies variability in metabolism.
Comparative PK Parameters
The following table summarizes key pharmacokinetic differences. Note the distinction in metabolic clearance between rodents and non-rodents.[4]
| Parameter | Rat (Rodent) | Dog (Non-Rodent) | Human | Implications for Translation |
| Bioavailability (F) | Moderate (<50%) | High (>90%) | >90% | Rodents require higher mg/kg doses due to first-pass effect. |
| Clearance Mechanism | Metabolic (Oxidative) | Mixed (Renal/Metabolic) | Renal (Cationic Secretion) | Rat models overemphasize liver metabolism compared to humans. |
| Primary Metabolite | N-desmethyl this compound | N-desmethyl this compound | Minimal metabolism | Human safety relies on renal function; Rat safety relies on hepatic function. |
| Half-life ( | Short (~1-2 h) | Moderate (~5-7 h) | Long (~10 h) | Dosing frequency in animals must be higher to maintain steady state. |
Metabolism and Transporters
-
CYP450 Involvement: In humans, CYP3A4 plays a minor role.[5] In rats, oxidative metabolism via CYP isoforms is the dominant clearance pathway.
-
Renal Transport: this compound is eliminated via active cationic secretion in the kidneys.[5] Preclinical models with renal impairment (e.g., cisplatin-treated rats) show drastically reduced clearance, mimicking the clinical risk in patients with renal failure.
Pharmacodynamics & Safety Pharmacology
The primary PD endpoint for this compound in preclinical models is the prolongation of the QT interval (corrected for heart rate, QTc).
In Vitro Potency ( )
-
hERG Current:
. -
Selectivity: this compound is highly selective.[2] It shows negligible affinity for
, , or at therapeutic concentrations.[1]
In Vivo Concentration-Effect Relationship
In conscious telemetered dogs, this compound exhibits a steep, linear concentration-effect relationship.
-
Sensitivity: Dogs are highly sensitive. A plasma concentration of ~2–3 ng/mL can induce a 10–15% increase in QTc.
-
Safety Margin: The safety margin between the therapeutic efficacy (AF termination) and proarrhythmia is narrow.[6] In dogs, doses of 0.3 mg/kg (resulting in
) have been associated with severe conduction abnormalities and Early Afterdepolarizations (EADs).
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the gold-standard methods for assessing this compound's PK/PD profile.
Protocol A: Whole-Cell Patch Clamp (hERG Assay)
Objective: Determine the
-
Cell System: HEK293 cells stably expressing the hERG gene.
-
Solutions:
-
Pipette Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
-
Bath Solution: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES).
-
-
Voltage Protocol:
-
Hold cells at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates hERG).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
Record peak tail current amplitude.
-
-
Drug Application:
-
Perfuse vehicle (control) until stable baseline (run-down <5%).
-
Perfuse this compound (0.1, 1, 10, 100 nM) sequentially. Allow 5 minutes per concentration for equilibrium.
-
-
Analysis: Plot normalized tail current vs. log[concentration]. Fit to Hill equation to derive
.
Protocol B: Conscious Telemetered Dog (PK/PD Integration)
Objective: Assess QT prolongation in a physiological model without the confounding effects of anesthesia.
-
Instrumentation: Implant radiotelemetry transmitters (e.g., DSI) to record ECG, Blood Pressure, and Body Temperature. Allow 2 weeks recovery.
-
Study Design: Latin-square crossover design (n=4-6 beagle dogs). Washout period > 72 hours between doses.
-
Dosing:
-
Vehicle (0.5% methylcellulose).
-
Low Dose: 0.03 mg/kg PO.
-
High Dose: 0.3 mg/kg PO.
-
-
Sampling Workflow:
-
ECG: Continuous recording for 24 hours.
-
PK Blood Draws: Jugular venipuncture at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Data Processing:
-
Bin ECG data into 1-minute averages.
-
Apply Fridericia’s correction (
) to account for heart rate variability. -
Overlay PK concentration time-points with QTcF changes (
).
-
PK/PD Modeling Workflow
Caption: Figure 2. Integrated PK/PD workflow for correlating plasma exposure with electrophysiological changes to predict clinical safety margins.
References
-
Smith, P. L., et al. (1992). "Pharmacokinetics and metabolism of this compound in mouse, rat, dog and man."[7] Xenobiotica.
-
Haushalter, T., et al. (2008). "The cardiovascular and pharmacokinetic profile of this compound in conscious telemetered beagle dogs and cynomolgus monkeys." British Journal of Pharmacology.
-
FDA Center for Drug Evaluation and Research. "Tikosyn (this compound) Pharmacology Review." Application No: 20-931.[8]
-
Kijtawornrat, A., et al. (2006). "Pharmacokinetic-pharmacodynamic modeling of drug-induced effect on the QT interval in conscious telemetered dogs." Journal of Pharmacological and Toxicological Methods.
-
Belardinelli, L., et al. (1995). "A new class III antiarrhythmic agent: this compound." Journal of Cardiovascular Electrophysiology.
Sources
- 1. This compound induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Influence of this compound on QT-interval duration and dispersion at various heart rates during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of metabolism in the disposition and action of the antidysrhythmic drug, this compound. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The cardiovascular and pharmacokinetic profile of this compound in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: High-Precision Patch Clamp Protocol for Dofetilide Inhibition of hERG Channels in HEK293 Cells
Introduction & Scientific Rationale
The human Ether-à-go-go-Related Gene (KCNH2) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel (
This compound is a Class III antiarrhythmic agent and a potent, high-affinity hERG blocker. It serves as a critical positive control in safety pharmacology (ICH S7B and CiPA guidelines) due to its specific mechanism of action: it binds to the inner cavity of the channel, predominantly in the open and inactivated states, and exhibits "trapping" characteristics where the drug remains bound even after channel closure.
This protocol details the manual whole-cell patch clamp methodology to determine the IC
Cell Culture & Preparation[2][3][4][5][6][7]
Model System: HEK293 cells stably transfected with the KCNH2 gene.
Maintenance[7][8]
-
Base Medium: DMEM/F-12 (1:1) with 10% Fetal Bovine Serum (FBS).
-
Selection Pressure: Continuous culture with Geneticin (G418) is mandatory to prevent transgene silencing.
-
Maintenance Concentration: 200–400 µg/mL (titrate based on kill curve).
-
Selection Concentration: ~800 µg/mL (for initial selection).
-
-
Passaging: Cells should be passaged at 70–80% confluency. Do not allow overgrowth, as gap junction formation can interfere with voltage clamping.
Preparation for Recording[9][10]
-
Detach cells using a mild enzymatic solution (e.g., Accutase or Detachin) rather than harsh Trypsin-EDTA to preserve membrane integrity.
-
Plate cells on sterile glass coverslips 12–24 hours prior to recording.
-
Density: Low density is critical. Cells must be isolated (single cells) to avoid space-clamp errors caused by electrical coupling.
Solutions Chemistry
Precise osmolarity and pH control are vital for valid
Table 1: Solution Composition
| Component | Extracellular (Bath) [mM] | Intracellular (Pipette) [mM] | Function |
| NaCl | 137 | 10 | Main charge carrier (Bath) |
| KCl | 4.0 | 130 | Sets |
| CaCl | 1.8 | — | Physiological Ca |
| MgCl | 1.0 | 1.0 | Stabilizes membrane |
| HEPES | 10 | 10 | pH Buffer |
| Glucose | 10 | — | Metabolic support |
| EGTA | — | 5.0 | Chelates intracellular Ca |
| Mg-ATP | — | 4.0 | Prevents run-down |
| pH | 7.4 (NaOH) | 7.2 (KOH) | |
| Osmolarity | ~290 mOsm | ~280 mOsm |
Critical Note: The pipette solution is slightly hypotonic to the bath to facilitate seal formation. Filter all solutions (0.22 µm) daily to prevent particulate noise.
Experimental Setup & Quality Control
Hardware Settings
-
Amplifier: Axon MultiClamp 700B or HEKA EPC10 (or equivalent).
-
Pipette Resistance: 2.0 – 4.0 MΩ (fire-polished borosilicate glass).
-
Temperature:
-
Screening: Room Temperature (22 ± 1°C).[3]
-
Physiological Validation: 37 ± 1°C (Note: this compound potency is temperature-sensitive; CiPA recommends 37°C).
-
Acceptance Criteria (The "Go/No-Go" Gauge)
Before applying this compound, the cell must meet these metrics:
-
Seal Resistance (
): > 1.0 GΩ.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Series Resistance (
): < 10 MΩ (compensated > 80%). -
Leak Current: < 50 pA at holding potential (-80 mV).
-
Tail Current Amplitude: > 400 pA (to ensure sufficient signal-to-noise ratio).
The Voltage Protocol (Mechanism of Action)[9][12]
To accurately measure hERG inhibition, we must isolate the tail current . hERG channels rectify (conduct poorly) at positive potentials due to rapid inactivation. Repolarizing to -50 mV recovers channels from inactivation faster than they close (deactivate), creating a surge of outward current—the "tail."
Diagram 1: Voltage Command & Current Response
Caption: Schematic of the standard hERG voltage protocol. Channels are activated and inactivated at +40mV, then recovered at -50mV to generate the measurable tail current.
Protocol Steps:
-
Holding Potential: -80 mV.
-
Prepulse: Step to +40 mV for 2000 ms (Activates channels; rapid inactivation limits current size).
-
Test Pulse: Step to -50 mV for 2000 ms (Inactivation is removed; Peak Tail Current is measured here).
-
Return: Step back to -80 mV.
-
Frequency: Repeat every 10–15 seconds (0.1 Hz or 0.06 Hz). Low frequency is required to prevent cumulative inactivation.
This compound Application & Analysis Workflow
This compound is a "sticky" compound. The experimental design must account for adsorption to tubing and slow equilibration.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow. Note the extended equilibration time required for this compound due to its slow onset kinetics.
Step-by-Step Procedure
-
Baseline: Record peak tail current amplitude (
) for at least 3–5 minutes until stable. Run-down should be linear and minimal. -
Drug Perfusion: Peruse this compound.
-
Suggested Concentrations: 1 nM, 10 nM, 100 nM, 1 µM.
-
Equilibration: this compound has slow onset kinetics . You must record for at least 5–8 minutes per concentration to reach steady state.
-
-
Measurement: Measure the peak tail current amplitude at the end of the drug perfusion period (
).
Data Analysis
Calculate the fractional block for each concentration:
IC
-
Expected IC
: ~10–15 nM (at Room Temp); values may be slightly lower at 37°C due to faster kinetics, though binding affinity changes are complex.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Current Run-down | Loss of intracellular factors | Ensure Mg-ATP and EGTA are fresh in pipette solution. Wait 5 mins after break-in before recording. |
| Incomplete Block | Insufficient perfusion time | This compound is slow. Extend perfusion time to 10 mins. |
| Low Seal Resistance | Dirty cells or glass | Use fresh cells (passaged 24h prior). Fire-polish pipettes. |
| Voltage Error | High Series Resistance ( | If |
References
-
ICH S7B Guidelines. International Conference on Harmonisation. The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005).[4]
-
FDA CiPA Initiative. Comprehensive In Vitro Proarrhythmia Assay (CiPA).[5] (2023).[4]
-
Kiehn, J., et al. "Molecular Physiology and Pharmacology of HERG: Single-Channel Currents and Block by this compound." Circulation Research. (1996).
-
Sanguinetti, M. C., et al. "A mechanistic link between an inherited and an acquired cardiac arrhythmia: HERG encodes the IKr potassium channel." Cell. (1995).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Importance of modelling hERG binding in predicting drug-induced action potential prolongations for drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CiPA cardiac ion channel assays [metrionbiosciences.com]
Application Notes and Protocols for the Use of Dofetilide in a Langendorff-Perfused Rabbit Heart Model
Introduction: Unveiling Pro-Arrhythmic Risk with a Classic Model
The Langendorff-perfused isolated heart model remains a cornerstone of cardiovascular research, providing an unparalleled ex vivo system to study cardiac function and pharmacology in the absence of systemic neural and hormonal influences.[1] When coupled with the selective IKr channel blocker, Dofetilide, the rabbit heart Langendorff model becomes a powerful tool for investigating the mechanisms of cardiac repolarization and assessing the pro-arrhythmic risk of novel pharmaceutical compounds.[2][3]
This compound is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[4][5] This action prolongs the cardiac action potential duration (APD) and the effective refractory period, which is the intended therapeutic effect for treating arrhythmias like atrial fibrillation.[6] However, this same mechanism can also lead to excessive QT prolongation and the induction of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[4]
The rabbit is a frequently utilized species in cardiac safety pharmacology due to its electrophysiological similarities to humans, particularly concerning the presence and function of the IKr current. Therefore, the Langendorff-perfused rabbit heart provides a highly relevant and reproducible model to study the dose-dependent effects of drugs like this compound on cardiac electrophysiology and to identify potential pro-arrhythmic liabilities.
This comprehensive guide will provide researchers, scientists, and drug development professionals with a detailed protocol for utilizing this compound in a Langendorff-perfused rabbit heart model. We will delve into the experimental setup, surgical procedures, data acquisition and analysis, and the interpretation of results, all while emphasizing the scientific rationale behind each step to ensure experimental robustness and data integrity.
Ethical Considerations
All animal experiments must be conducted in accordance with the highest ethical standards and with the approval of the institution's Animal Care and Use Committee. Researchers have a moral obligation to minimize animal suffering and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in their experimental design.[7][8]
Materials and Reagents
Equipment
-
Langendorff Apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)
-
Peristaltic Pump (for constant flow perfusion) or a system for constant pressure perfusion
-
Thermostatically controlled water circulator
-
Data Acquisition System (e.g., PowerLab) with appropriate amplifiers for ECG and monophasic action potential (MAP) recordings[9]
-
ECG electrodes
-
Monophasic Action Potential (MAP) electrode catheter[4]
-
Pacing electrode
-
Surgical instruments (scissors, forceps, hemostats)
-
Dissection tray
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Filtration apparatus (0.22 µm filter)
Reagents
-
Krebs-Henseleit Solution (KHS): To be prepared fresh on the day of the experiment.
-
This compound: (CAS 115256-11-6)
-
Dimethyl sulfoxide (DMSO): For preparing this compound stock solution.[10]
-
Heparin: (for anticoagulant treatment of the animal)
-
Anesthetic: (e.g., sodium pentobarbital)
-
70% Ethanol: For sterilization of surgical instruments.
Experimental Protocols
Preparation of Krebs-Henseleit Solution (1 L)
The Krebs-Henseleit solution is a physiological salt solution designed to mimic the ionic composition of extracellular fluid and provide necessary nutrients to the isolated heart.
Procedure:
-
Add approximately 800 mL of deionized water to a 1 L beaker with a magnetic stir bar.
-
While stirring, add the following salts in the order listed to prevent precipitation:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
-
Allow the salts to dissolve completely.
-
In a separate small beaker, dissolve CaCl₂·2H₂O (0.28 g) in approximately 50 mL of deionized water.
-
Slowly add the CaCl₂ solution to the main beaker while stirring continuously.
-
Bring the final volume to 1 L with deionized water.
-
Aerate the solution with 95% O₂ / 5% CO₂ for at least 20 minutes. This is crucial for oxygenating the perfusate and maintaining a physiological pH of 7.4.
-
Warm the solution to 37°C using a water bath.
-
Just before use, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but can be dissolved in DMSO to create a concentrated stock solution.
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[10]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in Krebs-Henseleit solution to achieve the desired final concentrations for the dose-response curve. Note: The final concentration of DMSO in the perfusate should be kept to a minimum (ideally ≤0.1%) to avoid solvent-induced effects on cardiac function.
Surgical Procedure: Isolation and Cannulation of the Rabbit Heart
This procedure requires precision and speed to minimize the ischemic time of the heart.
Procedure:
-
Anesthetize the rabbit according to the approved institutional protocol.
-
Administer heparin (e.g., 1000 IU/kg) via a marginal ear vein to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart by cutting the major vessels, leaving a sufficient length of the aorta (at least 5-10 mm) for cannulation.[3]
-
Immediately place the heart in a beaker of ice-cold Krebs-Henseleit solution to arrest contractions and reduce metabolic demand.
-
Gently squeeze the heart to remove any remaining blood from the chambers.
-
Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Ensure the cannula does not advance past the aortic valve.
-
Secure the aorta to the cannula with a surgical suture.
-
Immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg) or a constant flow rate.
-
The heart should resume a regular, spontaneous rhythm. Allow the heart to stabilize for a period of 20-30 minutes before starting the experimental protocol.
Experimental Workflow for this compound Administration
A typical experiment involves a stabilization period, baseline recording, and then a cumulative dose-response to this compound.
Caption: Experimental workflow for assessing this compound's effects.
Detailed Steps:
-
Stabilization: After cannulation, allow the heart to perfuse with standard KHS for 20-30 minutes to allow hemodynamic and electrophysiological parameters to stabilize.
-
Baseline Recording: Record baseline ECG and MAPs for at least 10 minutes.
-
This compound Administration: Introduce this compound into the perfusate in a cumulative manner, starting with the lowest concentration. A typical concentration range for exploring the effects of this compound in the rabbit heart is 1 nM to 100 nM, and in some cases up to 1 µM.[3][10][11]
-
Steady-State Recordings: At each concentration, allow the heart to equilibrate for 15-20 minutes, or until a steady-state effect is observed, before recording data.
-
Washout: After the highest concentration of this compound, perfuse the heart with drug-free KHS for at least 30 minutes to assess the reversibility of the drug's effects.
Data Acquisition and Analysis
ECG and Monophasic Action Potential (MAP) Recordings
-
ECG: Place three electrodes in a standard lead configuration (e.g., Einthoven's triangle) around the heart to record a pseudo-ECG. This provides a global overview of cardiac electrical activity and allows for the measurement of the QT interval.
-
MAPs: A contact MAP electrode is gently placed on the epicardial surface of the left and/or right ventricle to record localized action potentials.[4] MAP recordings provide detailed information on the action potential duration (APD) and morphology.[5]
-
Sampling Rate: A high sampling rate is crucial for accurate analysis of the fast-depolarizing cardiac signals. A sampling rate of at least 1 kHz is recommended, with higher rates (e.g., 4-10 kHz) being preferable for detailed morphological analysis.[11]
Key Parameters for Pro-arrhythmic Risk Assessment
The following parameters should be analyzed from the MAP recordings at each this compound concentration and compared to baseline:
-
Monophasic Action Potential Duration at 90% Repolarization (MAPD90): This is a key measure of cardiac repolarization. This compound is expected to prolong MAPD90 in a concentration-dependent manner.
-
Triangulation of the Action Potential: This refers to a change in the shape of the action potential, where the repolarization phase becomes more triangular. It is a sensitive indicator of IKr block and pro-arrhythmic potential. It can be quantified as the difference between MAPD90 and MAPD50.
-
Reverse Frequency-Dependence: The prolonging effect of this compound on the APD is more pronounced at slower heart rates. This phenomenon, known as reverse frequency-dependence, is a hallmark of many IKr blockers and is associated with an increased risk of TdP. This can be assessed by comparing the APD at different pacing cycle lengths.
-
Beat-to-Beat Instability of Repolarization: An increase in the variability of the APD from one beat to the next can be a sign of impending arrhythmia.
-
Early Afterdepolarizations (EADs): These are depolarizations that occur during the repolarization phase of the action potential and are a trigger for TdP. Their presence is a strong indicator of pro-arrhythmic risk.
Calculating a Pro-arrhythmic Score
A semi-quantitative scoring system can be used to integrate the different pro-arrhythmic signals into a single risk assessment score.
Example Scoring System:
| Parameter | Score |
| MAPD90 Prolongation | |
| >10% increase from baseline | 10 |
| >25% increase from baseline | 20 |
| Triangulation | 10 |
| Reverse Frequency-Dependence | 10 |
| Beat-to-Beat Instability | 20 |
| Early Afterdepolarizations (EADs) | 50 |
| Ventricular Tachycardia / Fibrillation | 100 |
Calculation: The scores for each parameter observed at a given this compound concentration are summed to obtain a total pro-arrhythmic score for that concentration. This allows for a quantitative comparison of the pro-arrhythmic risk at different drug concentrations.
Mechanism of this compound Action and Pro-arrhythmia
Caption: this compound's mechanism leading to potential pro-arrhythmia.
Data Presentation: Expected Effects of this compound
The following table summarizes the expected dose-dependent effects of this compound on key electrophysiological parameters in the Langendorff-perfused rabbit heart.
| This compound Concentration | MAPD90 Prolongation | Triangulation | Reverse Frequency-Dependence | Beat-to-Beat Instability | EADs / Arrhythmias | Pro-arrhythmic Score (Example) |
| Baseline (0 nM) | - | None | - | Low | Absent | 0 |
| 1 nM | + | Minimal | Present | Low | Rare | 10-20 |
| 10 nM | ++ | Moderate | Pronounced | Moderate | Occasional | 30-50 |
| 30 nM | +++ | Significant | Pronounced | High | Frequent | >50 |
| 100 nM | ++++ | Severe | Pronounced | Very High | High Incidence of TdP | >100 |
'+' indicates the magnitude of the effect.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Heart fails to beat after cannulation | - Prolonged ischemic time\n- Air embolism in coronary arteries\n- Incorrect cannula placement (past aortic valve) | - Minimize time between excision and perfusion\n- Ensure bubble trap is functioning and no air enters the aorta\n- Reposition the cannula |
| Ectopic heartbeats / Arrhythmias during stabilization | - Hypoxia\n- Low perfusion pressure\n- Electrolyte imbalance in KHS | - Ensure adequate oxygenation of KHS (95% O₂ / 5% CO₂)\n- Adjust perfusion pressure to 60-80 mmHg\n- Prepare fresh KHS and verify ion concentrations |
| Poor quality or unstable MAP signal | - Poor electrode contact with the epicardium\n- Myocardial injury from excessive pressure | - Reposition the MAP electrode with gentle, consistent pressure\n- Ensure the heart is not overly distended |
| No response to this compound | - Incorrect drug concentration\n- Degraded this compound stock solution | - Verify calculations for serial dilutions\n- Use a fresh aliquot of this compound stock solution |
| Precipitation in Krebs-Henseleit Solution | - Incorrect order of adding salts (especially CaCl₂) | - Prepare KHS by adding CaCl₂ last and slowly while stirring |
Conclusion
The Langendorff-perfused rabbit heart model, when used in conjunction with the selective IKr blocker this compound, offers a robust and clinically relevant platform for investigating the electrophysiological effects of drugs on cardiac repolarization. By carefully controlling experimental conditions and meticulously analyzing key parameters such as MAPD90, action potential triangulation, and the occurrence of EADs, researchers can gain valuable insights into the pro-arrhythmic potential of test compounds. This detailed protocol provides a framework for conducting these experiments with a high degree of scientific rigor, ultimately contributing to the development of safer and more effective cardiovascular medicines.
References
- Carlsson, L., Abrahamsson, C., Andersson, B., Dukes, I. D., & Duker, G. (1994). Proarrhythmic effects of this compound in a conscious dog model of torsades de pointes. Journal of cardiovascular pharmacology, 24(3), 458-467.
-
Scribd. (n.d.). 2.rabbit Heart Activity. Retrieved from [Link]
- Hondeghem, L. M., & Snyders, D. J. (1990). Class III antiarrhythmic agents have a lot of potential but a long way to go. Reduced effectiveness and dangers of reverse use dependence.
- Lawrence, C. L., Bridgland-Taylor, M. H., Pollard, C. E., Hammond, T. G., & Valentin, J. P. (2008). A rabbit Langendorff heart proarrhythmia model: predictive value for clinical identification of Torsades de Pointes. British journal of pharmacology, 154(7), 1448-1458.
-
ResearchGate. (n.d.). Langendorff-perfused rabbit heart together with measurement electrode arrays. Retrieved from [Link]
- Lou, Q., Li, W., & Efimov, I. R. (2011). Multiparametric Optical Mapping of the Langendorff-perfused Rabbit Heart. Journal of visualized experiments : JoVE, (55), 3160.
-
ResearchGate. (n.d.). Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal? Retrieved from [Link]
- Franz, M. R. (1991). Method and theory of monophasic action potential recording. Progress in cardiovascular diseases, 33(6), 347-368.
- Franz, M. R. (1999). Current status of monophasic action potential recording: theories, measurements and interpretations. Cardiovascular research, 41(1), 25-40.
-
ADInstruments. (2019, November 22). 12 pro tips for Langendorff technique. Retrieved from [Link]
-
Thoracic Key. (2016, June 4). Monophasic Action Potential Recording. Retrieved from [Link]
- Milberg, P., Reinsch, N., Osada, N., Wasmer, K., Monnig, G., Breithardt, G., & Haverkamp, W. (2005). Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes. Journal of cardiovascular electrophysiology, 16(4), 437-445.
- Sutherland, F. J., & Hearse, D. J. (2000). The isolated blood and perfusion fluid perfused heart. Pharmacological research, 41(6), 613-627.
-
U.S. Food and Drug Administration. (1998, March 9). Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]
- Posnack, N. G., & Jaimes, R. (2019). Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts. Journal of visualized experiments : JoVE, (153), 10.3791/60320.
-
White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. [Link]
- Izaddoustar, S., & Lin, J. J. (2020).
-
JoVE. (2022, June 16). Multiparametric Optical Mapping Of Langendorff-Perfused Rabbit Heart l Protocol Preview [Video]. YouTube. [Link]
-
Musculoskeletal Key. (2019, March 1). Basic Electromyography: Analysis of Motor Unit Action Potentials. Retrieved from [Link]
- Torp-Pedersen, C., Møller, M., Bloch-Thomsen, P. E., Køber, L., Sandøe, E., Egstrup, K., Agner, E., Carlsen, J., & Camm, A. J. (2001). Efficacy of this compound in the treatment of atrial fibrillation-flutter in patients with reduced left ventricular function: a Danish investigations of arrhythmia and mortality on this compound (diamond) substudy.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71329, this compound. Retrieved from [Link]
- Mirams, G. R., Cui, Y., Sher, A., Fink, M., Cooper, J., Heath, B. M., McMahon, N. C., Gavaghan, D. J., & Noble, D. (2011). Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. Cardiovascular research, 91(1), 53-61.
- D'hooge, J., & D'hont, T. (2016). Ethical considerations regarding animal experimentation. Methods in molecular biology (Clifton, N.J.), 1386, 1-10.
- Sager, P. T., Gaughan, K., & Bigger, J. T. (1993). The effects of this compound, a new class III antiarrhythmic agent, on repolarization and refractoriness in the canine heart. Journal of cardiovascular pharmacology, 21(4), 643-649.
-
ResearchGate. (n.d.). (A) Langendorff-perfused rabbit heart in optical mapping chamber. The superimposed grid represents the area of the myocardium (16 × 16 pixel) visualized by the photodiode array. (B) ECG recording during (i) ventricular fibrillation (VF), and (ii) VF with peaks identified (red asterisks). (C) Optical pixel recordings from LV epicardium during (i) in VF, and (ii) in VF with peaks identified (red asterisks). (D) Transmembrane recordings of the LV epicardium during (i) in VF, and (ii) VF with systolic and diastolic peaks identified. Retrieved from [Link]
-
ResearchGate. (n.d.). A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. Retrieved from [Link]
- Mirams, G. R., Cui, Y., Sher, A., Fink, M., Cooper, J., Heath, B. M., McMahon, N. C., Gavaghan, D. J., & Noble, D. (2011). Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. Cardiovascular research, 91(1), 53-61.
-
JoVE. (2022, June 16). Multiparametric Optical Mapping Of Langendorff-Perfused Rabbit Heart l Protocol Preview [Video]. YouTube. [Link]
-
White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. [Link]
- Yurista, S. R., Ferdian, R. A., & Sargowo, D. (2016). Principles of the 3Rs and ARRIVE Guidelines in Animal Research. Indonesian Journal of Cardiology, 37(3), 164-170.
-
ResearchGate. (n.d.). Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal? Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Langendorff-perfused rabbit heart in optical mapping chamber. The superimposed grid represents the area of the myocardium (16 × 16 pixel) visualized by the photodiode array. (B) ECG recording during (i) ventricular fibrillation (VF), and (ii) VF with peaks identified (red asterisks). (C) Optical pixel recordings from LV epicardium during (i) in VF, and (ii) in VF with peaks identified (red asterisks). (D) Transmembrane recordings of the LV epicardium during (i) in VF, and (ii) VF with systolic and diastolic peaks identified. Retrieved from [Link]
- Sutherland, F. J., & Hearse, D. J. (2000). The isolated heart: a model for the study of cardiovascular disease. Pharmacological research, 41(6), 613-627.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. adinstruments.com [adinstruments.com]
- 7. This compound | Voltage-gated Potassium Channel Blockers: Tocris Bioscience [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Monophasic Action Potential Recording | Thoracic Key [thoracickey.com]
- 11. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
Dofetilide application in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)
Application Note: Dofetilide as a Mechanistic Probe for Validation and Pro-Arrhythmia Screening in iPSC-CMs
Executive Summary
This compound is a potent, specific Class III antiarrhythmic agent that selectively inhibits the rapid component of the delayed rectifier potassium current (
This guide provides high-precision protocols for using this compound to validate iPSC-CM maturity and screen for drug-induced cardiotoxicity, aligned with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative guidelines.
Mechanistic Grounding
To interpret data correctly, one must understand the causality chain initiated by this compound. Unlike non-specific blockers, this compound binds to the open state of the hERG channel.
Signal Transduction Pathway
This compound binding reduces the outward potassium flux during Phase 3 of the action potential. This delays repolarization, extending the Action Potential Duration (APD). If the delay is excessive, L-type Calcium channels (
Figure 1: Mechanistic pathway of this compound-induced arrhythmia. Note that EAD generation is voltage-dependent and requires mature ion channel stoichiometry.
Experimental Protocols
Reagent Preparation & Handling
Critical Causality: this compound is lipophilic and can bind to plasticware or serum proteins, leading to under-dosing.
-
Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Stock Concentration: 10 mM (store at -20°C in glass vials if possible).
-
Working Solution: Dilute in serum-free maintenance medium on the day of the experiment.
-
DMSO Limit: Final assay concentration must be
to avoid solvent-induced vehicle effects.
Protocol A: Microelectrode Array (MEA) Screening
This is the standard high-throughput method for detecting Field Potential Duration (FPD) prolongation.
Prerequisites:
-
iPSC-CMs cultured on MEA plates for >14 days (post-thaw) to ensure electrical syncytium.
-
Stable beating rate (variation <10% over 5 mins).
Step-by-Step Workflow:
-
Baseline Recording (30 min): Equilibrate cells in fresh, serum-free medium at 37°C / 5% CO2. Record spontaneous activity to establish the baseline FPD and Beat Period.
-
Dose Preparation: Prepare 1000x stocks of this compound to achieve final bath concentrations of:
-
Low Dose: 1 nM (Therapeutic range)
-
Mid Dose: 10 nM (Pro-arrhythmic threshold)
-
High Dose: 100 nM (Full block/Toxic)
-
-
Application (Cumulative):
-
Add 1 nM this compound.
-
Incubate 30 minutes. Reasoning: hERG block kinetics are state-dependent; rapid application without equilibration yields variable data.
-
Record 5 minutes of data.
-
Add drug to reach 10 nM (cumulative) -> Incubate 30 min -> Record.
-
Add drug to reach 100 nM (cumulative) -> Incubate 30 min -> Record.
-
-
Washout (Optional): Replace with drug-free medium to verify reversibility.
Protocol B: Manual Patch Clamp (Voltage Clamp)
The "Gold Standard" for quantifying
Voltage Protocol:
To isolate
-
Holding Potential: -80 mV.
-
Depolarization: Step to +40 mV for 2 seconds (inactivates hERG, activates other currents).
-
Repolarization: Step back to -40 mV or -50 mV.
-
Observation: This elicits a large, slowly decaying outward "tail current" which represents pure hERG conductance recovering from inactivation.
-
-
Measurement: Measure the peak amplitude of this tail current before and after this compound application.
Data Analysis & Interpretation
Quantitative Expectations
The following table summarizes expected responses in healthy, mature iPSC-CMs. Significant deviation suggests issues with cell quality or experimental conditions.
| Parameter | 1 nM this compound | 10 nM this compound | 100 nM this compound |
| hERG Block (% Inhibition) | ~10 - 20% | ~60 - 80% | > 95% |
| FPD / APD Change | +10 - 20% Prolongation | +30 - 50% Prolongation | Severe Prolongation or Block |
| Arrhythmia Phenotype | Rare / None | EADs Likely (High Risk) | Cessation of Beating / EADs |
| Beat Rate | Minimal Change | Slight Decrease | Variable / Irregular |
Correction Factors
Raw FPD (Field Potential Duration) must be corrected for Beat Rate (BR), as this compound may slightly alter the spontaneous rate. Use the Fridericia correction formula:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for this compound application in iPSC-CM assays.
Troubleshooting & Self-Validation (The "Trust" Check)
A valid this compound assay must meet these criteria. If not, do not proceed with screening unknown compounds.
-
The "No-Response" Error:
-
The "Vehicle" Artifact:
-
Temperature Drift:
-
Science: hERG kinetics are highly temperature-sensitive (
). A drop of 2°C can mimic drug blockade. -
Validation: Monitor environmental chamber temperature continuously.
-
References
-
Blinova, K., et al. (2018). "Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias." Toxicological Sciences.
- Relevance: Defines the CiPA validation set, establishing this compound's role as a high-risk reference compound.
-
Colatsky, T., et al. (2016). "The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative — Update on progress." Journal of Pharmacological and Toxicological Methods.
- Relevance: Outlines the regulatory framework shifting from hERG-only screening to integr
-
Kopljar, I., et al. (2018).
- Relevance: Provides specific scoring matrices for EAD detection using this compound.
-
FDA (CiPA Initiative). "Comprehensive In Vitro Proarrhythmia Assay (CiPA)."
- Relevance: Official landing page for the consortium protocols and validation d
Sources
- 1. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the antiarrhythmic drug this compound on transmural dispersion of repolarization in ventriculum. A computer modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spauldingclinical.com [spauldingclinical.com]
- 5. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
Dofetilide Administration for Ex Vivo Cardiac Tissue Slice Preparations: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and electrophysiology.
Abstract: This document provides a comprehensive guide to the administration and evaluation of dofetilide in ex vivo cardiac tissue slice preparations. This compound, a potent and selective IKr blocker, serves as a critical reference compound in nonclinical cardiac safety assessments. The use of viable cardiac tissue slices, which preserve the native multicellular architecture and electrophysiological properties of the myocardium, offers a high-fidelity model for studying drug-induced changes in action potential duration and pro-arrhythmic risk.[1][2] This guide details the underlying scientific principles, step-by-step protocols for slice preparation and this compound application, and methods for data acquisition and analysis, aiming to equip researchers with the necessary knowledge for robust and reproducible experimental outcomes.
Section 1: Scientific Principles & Rationale
The Electrophysiological Profile of this compound
This compound is classified as a "pure" Class III antiarrhythmic agent.[3] Its primary mechanism of action is the highly selective and potent blockade of the rapid component of the delayed rectifier potassium current, known as IKr.[4][5] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. The IKr channels are encoded by the hERG (human Ether-à-go-go-Related Gene).
By inhibiting IKr, this compound delays repolarization, which manifests as a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in both atrial and ventricular myocardium.[5][6] This effect is visualized on an electrocardiogram (ECG) as a prolongation of the QT interval.[7] this compound is characterized as a slow-onset/slow-offset open channel blocker, indicating it preferentially binds to the channel in its open or activated state.[8][9] A key characteristic of this compound is its "reverse use-dependence," where its APD-prolonging effect is more pronounced at slower heart rates.[3]
While effective for treating certain arrhythmias like atrial fibrillation, this mechanism also carries an inherent risk of pro-arrhythmia, most notably Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[10][11][12] This dual nature makes this compound an essential tool in preclinical safety studies to validate the sensitivity of an experimental model to detect IKr-mediated pro-arrhythmic risk.
Caption: this compound's mechanism of action on the cardiac action potential.
The Ex Vivo Cardiac Slice Model: Bridging Simplicity and Physiology
Ex vivo cardiac tissue slices are thin, living sections of myocardium (typically 300-400 µm thick) prepared using a high-precision vibratome. This model has gained prominence in cardiac research for several compelling reasons:
-
Preservation of Native Architecture: Unlike isolated single-cell models, slices maintain the complex three-dimensional arrangement of cardiomyocytes, fibroblasts, and the extracellular matrix. This structural integrity is vital for studying the propagation of electrical signals and the development of re-entrant arrhythmias.[1][2]
-
Intact Cell-to-Cell Communication: The preservation of gap junctions and other intercellular connections allows for physiologically relevant conduction velocity and synchronous electrical activity.[2]
-
Higher Throughput: Compared to whole-organ Langendorff preparations, a single heart can yield numerous slices, enabling the testing of multiple compounds or concentration ranges in parallel, which improves efficiency and reduces animal usage.[1]
-
Direct Drug Application: The thin nature of the slices allows for rapid and uniform diffusion of pharmacological agents, ensuring accurate assessment of concentration-response relationships.[2]
These attributes make cardiac slices an excellent platform for assessing the electrophysiological effects of compounds like this compound under controlled, in vitro conditions that still reflect the multicellular complexity of the heart.[1]
Section 2: Experimental Protocols
Protocol 1: Preparation of Viable Cardiac Tissue Slices
This protocol is adapted from established methodologies and emphasizes critical steps for ensuring slice viability.[13][14][15]
Materials & Reagents:
-
Animal Model: Guinea pig or rabbit hearts are commonly used for their electrophysiological similarity to humans.
-
Vibratome: A high-precision vibratome (e.g., Campden Instruments 7000smz) is essential.
-
Solutions:
-
Slicing Buffer: Ice-cold, oxygenated Tyrode's solution supplemented with an excitation-contraction uncoupler.
-
Tyrode's Composition (in mM): 146 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES. pH adjusted to 7.4.
-
Uncoupler: 30 mM 2,3-butanedione monoxime (BDM) or 10 µM blebbistatin. The use of an uncoupler is critical to prevent motion artifacts and contraction-induced tissue damage during slicing.[13]
-
-
Recovery Buffer: Oxygenated Tyrode's solution (without uncoupler) at 35-37°C.
-
-
Equipment: Surgical tools, petri dishes, low-melt agarose, cyanoacrylate glue, oxygen tank with regulator.
Step-by-Step Procedure:
-
Heart Explantation: Rapidly excise the heart from a euthanized animal and immediately place it in ice-cold, oxygenated Slicing Buffer.
-
Tissue Preparation: In a dish of ice-cold Slicing Buffer, remove atria and connective tissue. Isolate the ventricles and make a clean cut to create a flat surface for mounting.[15]
-
Mounting: Use cyanoacrylate glue to affix the flat surface of the ventricular tissue to the vibratome specimen holder. For optimal results, align the tissue so that the vibratome blade cuts tangentially to the epicardial surface, preserving the natural fiber orientation.[16][14]
-
Embedding: Surround the mounted tissue with chilled, low-melt agarose to provide stability during cutting.[15]
-
Slicing: Transfer the holder to the vibratome bath filled with ice-cold, continuously oxygenated Slicing Buffer.
-
Slice Collection & Recovery: Carefully transfer the cut slices using a fine brush to a chamber containing oxygenated Recovery Buffer at 35-37°C.
-
Equilibration: Allow slices to recover for at least 60 minutes before starting any recordings. This period is crucial for the tissue to stabilize electrophysiologically after the stress of slicing.[13]
Protocol 2: this compound Administration and Electrophysiological Recording
Materials & Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. This compound is soluble in DMSO up to 100 mM.[17] Store at -20°C.
-
Recording Chamber: A chamber that allows for continuous superfusion of the slice with temperature-controlled, oxygenated buffer (e.g., an interface or submerged-style chamber).[18][19]
-
Recording System:
-
Stimulator: Point or field electrode for electrical pacing of the tissue.[1][19]
Step-by-Step Procedure:
-
Mount Slice: Transfer a recovered slice to the recording chamber, which is being continuously superfused with fresh, oxygenated Tyrode's solution at 37°C.
-
Establish Baseline:
-
Position the recording electrode(s) on or in the tissue.
-
Begin electrical pacing at a steady frequency (e.g., 1 Hz).[1]
-
Record stable baseline electrophysiological activity for at least 15-20 minutes to ensure the preparation is viable and stable.
-
-
Prepare this compound Working Solutions: Serially dilute the this compound stock solution in the superfusion buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is minimal (<0.1%) to avoid solvent effects.
-
Cumulative Concentration-Response:
-
Begin superfusing the slice with the lowest concentration of this compound.
-
Allow the preparation to equilibrate at each concentration for 10-15 minutes, or until a new steady-state effect is observed.
-
Record data for several minutes at each steady state.
-
Incrementally increase the this compound concentration. A typical range for exploring the effects of this compound is 1 nM to 100 nM.[20][21]
-
-
Washout: After the highest concentration, switch the superfusion back to the control Tyrode's solution to observe the reversibility of the drug's effects. Monitor for at least 20-30 minutes.
Caption: Experimental workflow for this compound testing in cardiac slices.
Section 3: Data Analysis & Interpretation
Key Electrophysiological Parameters
The primary endpoint for assessing this compound's effect is the change in repolarization.
-
Action Potential Duration (APD): This is the most critical parameter. It is measured from the start of the action potential upstroke to a certain percentage of full repolarization (e.g., APD30, APD50, APD90).[22] this compound is expected to cause a concentration-dependent increase in APD, particularly APD90.
-
Field Potential Duration (FPD): In MEA recordings, the FPD is the surrogate for the APD and is measured from the initial sharp deflection to the peak of the T-wave-like repolarization wave.
-
Pro-arrhythmic Events: Visually inspect recordings for early afterdepolarizations (EADs), which are abnormal depolarizations during Phase 2 or 3 of the action potential. EADs are a known cellular trigger for Torsades de Pointes and their occurrence is a significant indicator of pro-arrhythmic risk.[20][23]
Expected Outcomes & Data Presentation
The administration of this compound should result in a clear, concentration-dependent prolongation of the APD90 or FPD. At higher concentrations, the appearance of EADs may be observed.[20]
Table 1: Example Concentration Range and Expected Effects of this compound
| Concentration (nM) | Expected Change in APD90 (from baseline) | Potential for Pro-arrhythmic Events (EADs) |
| 1 - 10 | Modest Prolongation (e.g., 10-30%) | Low |
| 10 - 30 | Significant Prolongation (e.g., 30-80%) | Moderate, may be observed in sensitive preparations.[21] |
| 30 - 100 | Strong Prolongation (>80%) | High, increased likelihood of observing EADs.[20] |
Note: These values are illustrative. The exact magnitude of the effect will depend on the species, cardiac region, and specific experimental conditions.
Troubleshooting & Considerations
-
No this compound Effect:
-
Check slice viability: Ensure the preparation shows stable baseline activity.
-
Verify drug concentration: Prepare fresh dilutions from a trusted stock.
-
Pacing Rate: The effect is more pronounced at slower rates (reverse use-dependence).[3] Confirm your stimulation frequency.
-
-
High Variability Between Slices:
-
Standardize preparation: Ensure consistent slice thickness, recovery time, and temperature.
-
Anatomical Location: Slices from different ventricular regions (e.g., epicardium vs. endocardium) may have different intrinsic electrophysiology. Note the location from which each slice was taken.
-
-
Spontaneous Arrhythmias at Baseline: This may indicate poor slice health or suboptimal buffer conditions. Ensure adequate oxygenation and temperature control.
Section 4: Conclusion
The ex vivo cardiac tissue slice model provides a robust and physiologically relevant platform for assessing the electrophysiological effects of pharmacological agents. When used with a well-characterized compound like this compound, it serves as a powerful tool for cardiac safety assessment and pro-arrhythmia research. Adherence to meticulous preparation techniques and standardized experimental protocols, as outlined in this guide, is paramount for generating reliable and reproducible data. This approach allows researchers to confidently characterize the impact of novel chemical entities on cardiac repolarization, benchmarked against the known IKr-blocking profile of this compound.
References
-
BrainKart. (2017, December 25). This compound. Retrieved from [Link]
-
Dr. Oracle. (2025, March 25). What is the mechanism of action and clinical use of this compound (Tikosyn)? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 6). This compound - StatPearls. Retrieved from [Link]
-
PLOS ONE. (2018, August 22). Noninvasive assessment of this compound plasma concentration using a deep learning (neural network) analysis of the surface electrocardiogram: A proof of concept study. Retrieved from [Link]
-
YouTube. (2024, September 3). This compound & Ibutilide Mnemonic for Medicine & USMLE. Retrieved from [Link]
-
PubMed. (n.d.). This compound in patients with congestive heart failure and left ventricular dysfunction. Danish Investigations of Arrhythmia and Mortality on this compound Study Group. Retrieved from [Link]
-
PubMed Central. (n.d.). Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models. Retrieved from [Link]
-
PLOS Computational Biology. (n.d.). Learning cardiac activation and repolarization times with operator learning. Retrieved from [Link]
-
This compound induced torsade de pointes: Mechanism, risk factors and management strategies. (n.d.). Retrieved from [Link]
-
Frontiers in Physiology. (n.d.). Living myocardial slices: Advancing arrhythmia research. Retrieved from [Link]
-
PubMed. (n.d.). Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes. Retrieved from [Link]
-
Frontiers in Physiology. (2017, August 17). Quantitative Comparison of Effects of this compound, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability. Retrieved from [Link]
-
PubMed. (2024, October 3). This compound for the treatment of premature ventricular complexes and ventricular tachycardia in patients with structural heart disease. Retrieved from [Link]
-
PubMed Central. (n.d.). Cardiac tissue slices: preparation, handling, and successful optical mapping. Retrieved from [Link]
-
JoVE. (2022, April 5). Video: Preparation of Human Myocardial Tissue for Long-Term Cultivation. Retrieved from [Link]
-
Oxford Academic. (2015, June 27). Proarrhythmia Risk Assessment in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Using the Maestro MEA Platform. Retrieved from [Link]
-
Conduct Science. (2022, September 23). Electrophysiology Chambers: How To Examine Tissue Slices. Retrieved from [Link]
-
accessdata.fda.gov. (1998, March 9). Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]
-
PubMed. (n.d.). High affinity open channel block by this compound of HERG expressed in a human cell line. Retrieved from [Link]
-
Ex vivo Culture and Contractile Force Measurements of Non-human Primate Heart Slices. (2023, July 5). Retrieved from [Link]
-
Cleveland Clinic. (2023, August 2). This compound: Uses & Side Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Action potential recordings from left ventricular slices cultured for up to 9 days. Retrieved from [Link]
-
PubMed Central. (n.d.). The pharmacokinetics and pharmacodynamics of oral this compound after twice daily and three times daily dosing. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Preparation of viable adult ventricular myocardial slices from large and small mammals. Retrieved from [Link]
-
PubMed. (n.d.). An automatic cardiac action potential duration meter. Retrieved from [Link]
-
Circulation Research. (n.d.). Molecular Determinants of this compound Block of HERG K+ Channels. Retrieved from [Link]
-
American Journal of Physiology-Heart and Circulatory Physiology. (n.d.). Cardiac tissue slices: preparation, handling, and successful optical mapping. Retrieved from [Link]
-
PubMed. (n.d.). An in vitro model for assessment of drug-induced torsade de pointes arrhythmia: effects of haloperidol and this compound on potential duration, repolarization inhomogeneities, and torsade de pointes arrhythmia. Retrieved from [Link]
-
Frontiers in Physiology. (2019, June 24). A Protocol for Transverse Cardiac Slicing and Optical Mapping in Murine Heart. Retrieved from [Link]
Sources
- 1. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Living myocardial slices: Advancing arrhythmia research [frontiersin.org]
- 3. brainkart.com [brainkart.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Noninvasive assessment of this compound plasma concentration using a deep learning (neural network) analysis of the surface electrocardiogram: A proof of concept study | PLOS One [journals.plos.org]
- 8. High affinity open channel block by this compound of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound in patients with congestive heart failure and left ventricular dysfunction. Danish Investigations of Arrhythmia and Mortality on this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A Protocol for Transverse Cardiac Slicing and Optical Mapping in Murine Heart [frontiersin.org]
- 16. Cardiac tissue slices: preparation, handling, and successful optical mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | K+ channel Blocker | Hello Bio [hellobio.com]
- 18. conductscience.com [conductscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Quantitative Comparison of Effects of this compound, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability [frontiersin.org]
- 21. An in vitro model for assessment of drug-induced torsade de pointes arrhythmia : effects of haloperidol and this compound on potential duration, repolarization inhomogeneities, and torsade de pointes arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An automatic cardiac action potential duration meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and this compound in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Dofetilide-Induced QT Prolongation in Guinea Pig Hearts
Executive Summary & Strategic Rationale
In the landscape of safety pharmacology, the ICH S7B guidelines mandate the evaluation of delayed ventricular repolarization.[1] While hERG screening (CHO/HEK cells) is the first line of defense, it lacks the integrated physiological complexity of intact tissue.
The isolated guinea pig heart (Langendorff preparation) is the "Gold Standard" bridging model for QT prolongation studies. Unlike mice or rats, which rely primarily on the transient outward current (
Dofetilide is utilized here not merely as a test compound, but as a positive control reference . It is a potent, selective blocker of the rapid component of the delayed rectifier potassium current (
Mechanistic Pathway
Understanding the causality is prerequisite to experimental design. This compound does not simply "lengthen" the QT interval; it alters the shape of the Action Potential (AP).
Figure 1: Mechanistic pathway of this compound-induced pro-arrhythmia. Note that APD Triangulation is the critical precursor to EADs.
Physiological Buffer Systems
The integrity of the experiment relies entirely on the perfusion buffer. We use a Modified Krebs-Henseleit (K-H) Buffer .[3][4]
Critical Insight: Standard K-H recipes often fail due to calcium precipitation or pH drift. The following formulation is optimized for stability and physiological relevance (Ionized
Table 1: Modified Krebs-Henseleit Buffer Composition
| Component | Concentration (mM) | Function |
| NaCl | 118.5 | Osmolarity / Depolarization |
| KCl | 4.7 | Resting Membrane Potential |
| MgSO4 | 1.2 | Membrane Stabilization |
| KH2PO4 | 1.2 | Buffer / Metabolism |
| NaHCO3 | 25.0 | pH Buffer (requires |
| Glucose | 11.0 | Metabolic Substrate |
| CaCl2 | 1.8 | Contractility / Plateau Phase |
| Pyruvate | 2.0 | Optional: Enhances metabolic stability |
Preparation Protocol:
-
Gassing: Buffer must be continuously aerated with Carbogen (95%
/ 5% ) for at least 20 minutes before checking pH.[5] -
pH Adjustment: Target pH is 7.4 ± 0.05 at 37°C. Never adjust pH before the solution is fully gassed and warmed.
-
Filtration: Filter (0.22 µm) to remove particulate matter that could embolize coronary microvasculature.
Experimental Setup & Hardware
-
Perfusion Mode: Retrograde (Aortic) Perfusion.
-
Pressure Control: Constant Pressure (60-70 mmHg ) is superior to constant flow for safety pharmacology, as it allows autoregulation of coronary flow (CF) in response to drug effects.
-
Temperature: 37.0°C ± 0.2°C .
-
Why:
kinetics are highly temperature-sensitive. Hypothermia naturally prolongs QT, confounding data.
-
-
Pacing: Grass S88 or equivalent stimulator.
-
Electrodes: Platinum hook electrodes on the Right Atrium (RA) or Right Ventricular (RV) apex.
-
Parameters: Square wave, 2ms duration, 2x Threshold voltage.
-
Step-by-Step Experimental Protocol
Phase 1: Isolation and Cannulation
-
Anesthesia: Anesthetize guinea pig (Dunkin-Hartley, 350-500g) with Sodium Pentobarbital (60 mg/kg i.p.).
-
Heparinization: Inject Heparin (500 IU i.p.) to prevent micro-clots.
-
Excision: Rapid thoracotomy. Excise heart with ~1cm of aorta attached. Place immediately in ice-cold K-H buffer.
-
Critical Limit: Time from excision to perfusion must be < 2 minutes .
-
-
Cannulation: Mount aorta onto the cannula. Ensure the tip is above the aortic valve to prevent insufficiency. Initiate flow immediately.
Phase 2: Instrumentation & Stabilization
-
Sensors:
-
ECG: Place volume-conducted electrodes in the bath or directly on the epicardium (Lead II configuration).
-
MAP (Monophasic Action Potential): Contact electrode on the LV epicardium. This is crucial for measuring Triangulation.
-
LVP (Left Ventricular Pressure): Insert a latex balloon into the LV via the mitral valve (set diastolic pressure to 5-10 mmHg).
-
-
Stabilization Period (30 mins): Allow the heart to recover from ischemic shock.
-
Exclusion Criteria: Reject hearts with Coronary Flow < 4 mL/min, LVDP < 60 mmHg, or persistent arrhythmias.
-
Phase 3: Pacing Protocol (The Control System)
Spontaneous heart rate in guinea pigs is variable.[6][7] To assess QT prolongation accurately, you must clamp the heart rate .
-
Pacing Rate: Set stimulator to 3.3 Hz (200 bpm) or 4.0 Hz (240 bpm) .
-
Note: Ensure the rate is slightly faster than the intrinsic sinus rhythm (overdrive pacing).
-
-
Validation: Confirm 1:1 capture.
Phase 4: this compound Dosing Strategy
This compound exhibits "Reverse Use-Dependence" (greater effect at slower heart rates) and high affinity. A cumulative dose-response is recommended.
Stock Solution: Dissolve this compound in DMSO (Final bath concentration of DMSO < 0.1%).
| Step | Condition | Duration | Target Concentration |
| 1 | Baseline | 15 min | Vehicle only |
| 2 | Dose 1 | 15 min | 10 nM (Therapeutic/Low) |
| 3 | Dose 2 | 15 min | 30 nM ( |
| 4 | Dose 3 | 15 min | 100 nM (Supratherapeutic) |
| 5 | Washout | 30 min | Drug-free buffer |
Note: Washout of this compound is often incomplete due to strong hERG channel binding.
Workflow Visualization
Figure 2: Experimental timeline ensuring physiological stability before drug challenge.
Data Analysis & Interpretation
A. QT Interval Measurement[8]
-
Measurement: Measure from the onset of the Q-wave to the end of the T-wave (
). -
Correction: Because the heart is paced at a fixed rate , standard correction formulas (Bazett/Fridericia) are NOT required and can introduce error. Compare raw QT intervals at the fixed cycle length (CL).
-
Threshold: A change of >10% or >30ms from baseline is considered significant.
B. Triangulation (The "Senior Scientist" Metric)
QT prolongation alone is a poor predictor of TdP. Triangulation of the MAP is the true marker of pro-arrhythmia.
-
Formula:
[8] -
This compound Effect: this compound disproportionately prolongs Phase 3 repolarization, significantly increasing triangulation.
C. Instability
Calculate the Short-Term Variability (STV) of the QT interval for the last 30 beats of each dosing epoch:
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Coronary Flow | Embolism or Cannula blockage | Filter buffers (0.22µm); Ensure cannula tip is not against vessel wall. |
| Edema (Swelling) | Hypo-osmotic buffer | Check NaCl concentration; Ensure perfusion pressure is not >80mmHg. |
| Run-down of QT | Preparation aging | Complete experiment within 2.5 hours of excision. |
| No Capture (Pacing) | High threshold / Electrode contact | Reposition electrodes; Increase voltage (max 2x threshold). |
References
-
ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (S7B). [Link][1][9]
-
Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research.[10] [Link]
-
Hondeghem, L. M. (2005). Thorough QT/QTc not so thorough: removes torsadogenic warning signs from the label and labels safe drugs as proarrhythmic. Journal of Cardiovascular Electrophysiology. [Link]
-
Osadchii, O. E. (2012).[8] this compound promotes repolarization abnormalities in perfused Guinea-pig heart.[8][11] Cardiovascular Drugs and Therapy.[4][7][12][10][13][14] [Link]
Sources
- 1. International Conference on Harmonisation; guidance on S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the new class III agent this compound on potassium currents in guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. revista.cardioportal.ro [revista.cardioportal.ro]
- 5. Documents download module [ec.europa.eu]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes repolarization abnormalities in perfused Guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. blog.inotiv.com [blog.inotiv.com]
- 13. ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. The KCa2 Channel Inhibitor AP14145, But Not this compound or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring Dofetilide's effect on atrial effective refractory period
Executive Summary
This guide details the technical protocols for assessing the pharmacodynamic efficacy of Dofetilide (Tikosyn), a highly selective Class III antiarrhythmic agent. Unlike multi-channel blockers (e.g., Amiodarone), this compound specifically inhibits the rapid component of the delayed rectifier potassium current (
Accurate measurement of this compound’s effect requires navigating its defining characteristic: Reverse Use-Dependence .[1] The drug’s efficacy correlates inversely with heart rate—maximum refractory prolongation occurs at slow rates, with diminishing returns at tachycardia. Consequently, standard single-rate pacing protocols are insufficient. This application note provides a multi-frequency Programmed Electrical Stimulation (PES) workflow to rigorously validate
Mechanistic Basis & Signaling
This compound binds to the pore-forming alpha subunits of the hERG channel (
Figure 1: Mechanism of Action and Experimental Logic
Caption: this compound selectively blocks hERG channels, reducing
Protocol A: In Vivo Intracardiac Electrophysiology (The Gold Standard)
Objective: Measure AERP in an intact autonomic system (Murine/Canine model). Equipment: Octapolar/Quadripolar EP Catheter (e.g., 1.1F for mice, 4F for dogs), Programmable Stimulator, Bio-amplifier.
Surgical Preparation[2]
-
Anesthesia: Maintain stable plane (Isoflurane 1.5–2.0%). Avoid Xylazine/Ketamine if possible, as they significantly alter autonomic tone and intrinsic heart rate.
-
Access: Cannulate the right external jugular vein.
-
Placement: Advance the catheter into the Right Atrium (RA).
-
Validation: Verify atrial electrogram (A-EGM) amplitude >1.0 mV to ensure good tissue contact.
-
Positioning: Distal poles should record ventricular signals (V-EGM) to confirm AV node proximity, but pacing is performed on proximal poles (High RA).
-
The Drive Train Protocol
To capture Reverse Use-Dependence, you must determine AERP at multiple Basic Cycle Lengths (BCL).
Step-by-Step Workflow:
-
Determine Capture Threshold:
-
Pace at 100ms BCL (mice) or 400ms (large animal).
-
Decrease voltage until capture is lost.
-
Set Pacing Output: 2x Diastolic Threshold (usually 1.0–2.0 mA).
-
-
Drive Train (
):-
Deliver 8 beats (
) at a fixed BCL (e.g., 150ms for mice). -
This conditions the ion channels to a steady state.
-
-
Extrastimulus (
):-
Introduce a single premature beat (
) following the 8th . -
Initial
interval: 80ms (or 10ms below BCL).
-
-
Decrement:
-
Reduce
interval by 2 ms steps. -
Monitor surface ECG and intracardiac EGM for "Capture."
-
Capture: Presence of a discrete P-wave (or A-EGM deflection) following the
spike.
-
-
Definition of AERP:
-
The longest
interval where the stimulus fails to elicit an atrial depolarization.[2]
-
-
Repeat for Frequency Sweep:
-
Perform steps 2–5 at BCLs of 150ms, 120ms, and 100ms (Mice).
-
Note: this compound should show massive AERP prolongation at 150ms, but minimal change at 100ms.
-
Figure 2: The Logic Flow
Caption: The standard programmed electrical stimulation loop. The loop continues until the tissue is refractory to the extrastimulus (
Protocol B: Ex Vivo Langendorff Perfusion (Mechanistic Control)
Objective: Assess direct pharmacological effect without autonomic interference.
Perfusate: Krebs-Henseleit (KH) buffer (37°C, pH 7.4, 95%
-
Isolation: Rapidly excise heart; cannulate aorta within <2 minutes.
-
Stabilization: Perfuse at constant pressure (70-80 mmHg) for 20 mins.
-
Electrode Placement:
-
Place a bipolar platinum pacing electrode on the Right Atrial appendage.
-
Place a recording electrode on the Left Atrium to measure conduction time (optional but recommended).
-
-
This compound Administration:
-
Baseline: Run
protocol (as above). -
Wash-in: Switch to KH buffer + this compound (Target: 10 nM - 100 nM).
-
Equilibration: Perfuse for 15 minutes. Note:
blockers wash in slowly due to tissue binding. -
Test: Re-run
protocol.
-
Data Analysis & Interpretation
The hallmark of this compound activity is a steep slope in the AERP vs. BCL relationship.
Table 1: Expected Data Trends (Example Data)
| Parameter | Baseline (Control) | This compound (Low Rate / 600ms) | This compound (High Rate / 300ms) | Interpretation |
| AERP (ms) | 140 ± 5 | 190 ± 8 | 155 ± 6 | Reverse Use-Dependence |
| Wenckebach | 110 ms | 115 ms | 112 ms | Minimal effect on AV node |
| QTc Interval | 40 ms | 65 ms | 50 ms | Ventricular Repolarization Delay |
Calculation of Rate Adaptation Index:
Troubleshooting & Validation
-
Issue: Inconsistent Capture.
-
Cause: Catheter contact instability or buildup of protein at electrode tip.
-
Fix: Reposition catheter; increase pulse width (not just voltage) from 1ms to 2ms.
-
-
Issue: No Effect Observed.
-
Cause: this compound adheres to plastic tubing.
-
Fix: Use glass reservoirs or pre-saturate the perfusion lines with drug solution for 20 minutes before recording.
-
-
Issue: Pseudo-Block.
-
Cause: Stimulus artifact obscuring the local electrogram.
-
Fix: Use a blanking period on the bio-amplifier or switch to bipolar recording with closer inter-electrode spacing (0.5mm).
-
References
-
Pfizer Inc. (1999). Tikosyn (this compound) Capsules Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Torp-Pedersen, C., et al. (2000). This compound in patients with congestive heart failure and left ventricular dysfunction. New England Journal of Medicine, 341(12), 857-865. [Link]
-
Jurkiewicz, N. K., & Sanguinetti, M. C. (1993). Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent: Specific block of IKr. Circulation Research, 72(1), 75-83. [Link]
-
MappingLab. (2023). The importance of Effective Refractory Period in Cardiac Electrophysiology. [Link]
-
ADInstruments. (2019). Best practices for setting-up an isolated Langendorff heart preparation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Mitigating the Reverse Use-Dependent Effects of Dofetilide in Experimental Setups
Prepared by: Senior Application Scientist, Advanced Cellular Electrophysiology
Welcome to the technical support guide for researchers working with Dofetilide. This document is designed to provide in-depth, practical guidance on understanding, characterizing, and mitigating the compound's well-known reverse use-dependent effects. As scientists and drug development professionals, achieving reproducible and clinically relevant data is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your setups are robust and self-validating.
Section 1: Frequently Asked Questions - The Core Problem
This section addresses the fundamental principles of this compound's action and the nature of its reverse use-dependency.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective Class III antiarrhythmic agent.[1] Its primary mechanism involves the blockade of the rapid component of the delayed rectifier potassium current (IKr).[2] This current, encoded by the human ether-à-go-go-related gene (hERG), is critical for the repolarization phase (Phase 3) of the cardiac action potential. By blocking IKr, this compound delays repolarization, which leads to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[2][3] Unlike many other antiarrhythmics, this compound has minimal to no effect on other cardiac ion channels (such as sodium or calcium channels) or adrenergic receptors at therapeutic concentrations, making it a "pure" IKr blocker.[2]
Q2: What exactly is "reverse use-dependency" and why is it a critical factor in my experiments?
Reverse use-dependency is a paradoxical electrophysiological phenomenon where a drug's effect is more pronounced at slower heart rates and diminishes at faster heart rates.[3] For this compound, this means it causes greater APD prolongation at slow pacing frequencies (e.g., 0.5 Hz) than at higher frequencies (e.g., 2.0 Hz).[3][4]
This is a critical experimental concern for two primary reasons:
-
Proarrhythmic Risk: The excessive APD prolongation at slow rates significantly increases the risk of developing early afterdepolarizations (EADs), which are the cellular trigger for the life-threatening arrhythmia Torsades de Pointes (TdP).[2] Your experimental model may inadvertently generate these events, confounding results or leading to tissue death.
-
Data Interpretation: If pacing frequency is not strictly controlled and reported, the variability in this compound's effect can lead to poor reproducibility and misinterpretation of results. An effect observed at 1 Hz may be drastically different from one at 2 Hz, complicating comparisons between studies or even between different experimental days.
Q3: What is the ionic and mechanistic basis for this compound's reverse use-dependent effect?
While this compound's physical block of the IKr channel is largely rate-independent, the net cellular outcome is rate-dependent due to the interplay with other repolarizing currents, most notably the slow component of the delayed rectifier current (IKs).[3]
-
At Slow Heart Rates: The long diastolic interval allows IKr channels to fully recover from inactivation, making more channels available for this compound to block. Furthermore, the contribution of IKs to repolarization is relatively small at slow rates. Therefore, the potent IKr block by this compound is unopposed, leading to significant APD prolongation.
-
At Fast Heart Rates: Increased pacing frequency leads to an accumulation of IKs activation. This enhanced outward IKs current helps to accelerate repolarization, effectively counteracting the IKr blockade from this compound.[3] The result is a blunted or diminished APD prolongation effect compared to slower rates.
The diagram below illustrates this relationship.
Caption: Mechanism of this compound's Reverse Use-Dependency.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: "My APD prolongation data with this compound is highly variable and not reproducible."
Causality: This is the most common issue and almost always stems from insufficient control over experimental parameters that influence reverse use-dependency. Minor, unrecorded fluctuations in pacing rate, temperature, or ionic concentrations can lead to significant changes in the drug's effect.
Solution Checklist:
-
Pacing Frequency: Is your pacing frequency absolutely stable? Are you using a reliable field stimulator or point electrode? Verify that the cycle length is consistent throughout the entire experiment, from baseline to washout.
-
Temperature: Ion channel kinetics are exquisitely sensitive to temperature. Are you maintaining a physiological temperature (36-37°C) with a feedback-controlled perfusion heater? A drop of even 1-2 degrees can alter channel gating and drug binding.
-
Ionic Composition: Have you controlled the ionic composition of your superfusate, particularly potassium? Serum potassium should be maintained in the normal physiological range (e.g., 4.5 to 5.0 mmol/L) before and during this compound application, as hypokalemia can potentiate IKr block and exacerbate APD prolongation.[2]
-
Tissue Stability: Ensure your preparation (e.g., isolated papillary muscle, Langendorff heart, iPSC-CM monolayer) is fully equilibrated and stable for a sufficient period (e.g., 30-60 minutes) before any baseline recordings are taken.
Problem: "I'm observing a high incidence of EADs and TdP-like arrhythmias in my preparation, even at low this compound concentrations."
Causality: This is not necessarily a failed experiment; rather, you are observing the expected proarrhythmic consequence of this compound's reverse use-dependent effect. The significant APD prolongation at slower pacing rates (typically 0.5-1 Hz) creates the necessary window for L-type calcium channels to reactivate, triggering EADs.[2]
Solutions & Experimental Pivots:
-
Quantify, Don't Just Discard: Treat this as a key endpoint. Quantify the incidence of EADs, the threshold this compound concentration that induces them, and the number of beats with EADs per minute. This is valuable proarrhythmia assessment data.
-
Increase Pacing Rate: To continue studying non-arrhythmic endpoints, increase the pacing frequency to 2.0 Hz or even 3.0 Hz. You should observe a reduction or complete suppression of EADs as the APD shortens, directly demonstrating the reverse use-dependent mitigation of proarrhythmia.[3]
-
Introduce Magnesium: As used clinically, adding magnesium sulfate (e.g., 1-2 mM) to your superfusate can help stabilize the cardiac membrane and may reduce the incidence of EADs, allowing for the study of APD prolongation with fewer arrhythmic interruptions.[2]
Problem: "this compound seems less effective at prolonging the Effective Refractory Period (ERP) when I use a rapid pacing protocol to simulate tachyarrhythmia."
Causality: This observation is the very definition of reverse use-dependency and a key finding. The blunted effect at high heart rates is precisely why this compound is more effective at preventing atrial fibrillation (AF) than at terminating an ongoing episode.[4] At the rapid cycle lengths characteristic of AF, the APD and ERP prolongation are significantly smaller.
Experimental Approach:
-
This is not a problem to be "fixed" but a phenomenon to be characterized.
-
Your protocol should explicitly compare the ΔERP at a slow basic cycle length (e.g., 1000 ms) with the ΔERP at a rapid cycle length (e.g., 300 ms).
-
The smaller change at the faster rate is a critical piece of data that explains the drug's clinical profile.
Section 3: Protocols for Mitigation and Characterization
Follow these validated protocols to generate robust and interpretable data.
Protocol 3.1: Standardizing Core Experimental Conditions
This protocol is foundational for minimizing variability in any this compound experiment.
-
Preparation: Prepare your biological model (e.g., isolated tissue, cultured cells) according to your standard validated procedure.
-
Superfusate/Media: Use a buffered physiological salt solution (e.g., Tyrode's or Krebs-Henseleit). It is critical to standardize the ionic concentrations for every experiment.
-
Ionic & Temperature Control:
-
Maintain extracellular potassium [K+]o between 4.5 and 5.0 mM.
-
Maintain physiological temperature (37.0 ± 0.5 °C) using a heated perfusion system. Continuously monitor the temperature in the experimental chamber.
-
-
Equilibration: Allow the preparation to equilibrate in the chamber with continuous perfusion and pacing at a baseline frequency (e.g., 1 Hz) for at least 30-60 minutes until all electrophysiological parameters are stable.
-
Data Acquisition: Use a stable, high-quality data acquisition system. Ensure your recording electrode placement is consistent.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Temperature | 37.0 ± 0.5 °C | Ion channel kinetics are highly temperature-dependent. Consistency is key for reproducibility. |
| [K+]o | 4.5 - 5.0 mM | Hypokalemia potentiates IKr block.[2] Maintaining this range mimics clinical practice and ensures stable baseline electrophysiology. |
| [Ca2+]o | 1.8 - 2.0 mM | Standard physiological concentration. Alterations can affect APD and contractility, confounding results. |
| pH | 7.40 ± 0.05 | Maintained by bubbling with 95% O2 / 5% CO2 (for bicarbonate buffers). Acidosis can alter ion channel function.[3] |
| Pacing Frequency | 1.0 Hz (for baseline) | A common starting point, but must be varied to assess rate-dependence (see Protocol 3.2). |
Protocol 3.2: Quantitative Assessment of Reverse Use-Dependency
This workflow allows for the direct measurement and quantification of this compound's rate-dependent effects.
Caption: Workflow for Quantifying Reverse Use-Dependency.
Step-by-Step Methodology:
-
Establish Baseline: Following Protocol 3.1, pace the preparation at 1.0 Hz until stable. Then, record at least 30 seconds of steady-state activity at a sequence of frequencies (e.g., 0.5 Hz, 1.0 Hz, and 2.0 Hz), allowing the APD to stabilize at each new frequency before recording.
-
Apply this compound: Perfuse with your target concentration of this compound. Allow 15-20 minutes for the drug effect to reach steady-state while maintaining a constant pacing of 1.0 Hz.
-
Post-Drug Assessment: Repeat the exact same sequence of pacing frequencies as in Step 1 (0.5 Hz, 1.0 Hz, 2.0 Hz), again recording steady-state activity at each.
-
Analysis: For each frequency, calculate the average APD at 90% repolarization (APD90) for both baseline and post-drug conditions. Calculate the change in APD (ΔAPD90 = APD90this compound - APD90Baseline).
-
Interpretation: Plot ΔAPD90 against pacing frequency. A downward slope confirms reverse use-dependency. The magnitude can be quantified as the difference between the ΔAPD90 at the slowest and fastest rates.
Table 2: Example Data Summary Table
| Pacing Frequency | Baseline APD90 (ms) | This compound (10 nM) APD90 (ms) | ΔAPD90 (ms) |
| 0.5 Hz | 255 | 340 | 85 |
| 1.0 Hz | 230 | 285 | 55 |
| 2.0 Hz | 205 | 230 | 25 |
| R-U-D Index | - | - | 60 ms (85 - 25) |
Section 4: Advanced Considerations - The Role of Late Sodium Current (INa-L)
Recent research has uncovered a secondary mechanism that can contribute to this compound's proarrhythmic profile, particularly with longer exposure times. Some studies suggest that chronic (hours-long) exposure to this compound can augment the late sodium current (INa-L).[5][6] An increased INa-L can further prolong the APD and increase the likelihood of EADs, acting synergistically with the primary IKr block.[5][7]
Experimental Implication:
-
If your experiments involve long incubation periods with this compound (>2 hours), be aware that the observed effects may not solely be due to IKr block.
-
For mechanistic studies, consider co-application with a potent INa-L inhibitor (e.g., Ranolazine) to dissect the relative contributions of IKr block versus INa-L enhancement to the observed phenotype.
References
-
Choudhuri, I., & Goyal, A. (2023). This compound induced torsade de pointes: Mechanism, risk factors and management strategies. Journal of Arrhythmia. [Link]
-
Lenz, T. L., & Hilleman, D. E. (2000). This compound: A New Class III Antiarrhythmic Agent. Circulation. [Link]
-
Manoach, E., et al. (2004). The class III antiarrhythmic drugs this compound and sotalol prevent AF induction by atrial premature complexes at doses that fail to terminate AF. Journal of Cardiovascular Electrophysiology. [Link]
-
Veenstra, M. A., et al. (2012). This compound reduces the frequency of ventricular arrhythmias and implantable cardioverter defibrillator therapies. Journal of Cardiovascular Electrophysiology. [Link]
-
Milberg, P., et al. (2007). Comparison of the this compound triangulation, reverse use-dependence, and proarrhythmia in control and failing rabbit hearts. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Benito, B., & Brugada, R. (2025). This compound. StatPearls. [Link]
-
Patient Safety Authority. (2025). Strategies for Mitigating this compound-Induced Ventricular Arrhythmias. PATIENT SAFETY. [Link]
-
Guo, D., et al. (2015). Increased Late Sodium Current Contributes to the Electrophysiological Effects of Chronic, but Not Acute, this compound Administration. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]
-
Hondeghem, L. M. (1998). Assessment of reverse use-dependent blocking actions of class III antiarrhythmic drugs by 24-hour Holter electrocardiography. Journal of the American College of Cardiology. [Link]
-
Adhaduk, M., et al. (2020). Safety of Rapid Switching from Amiodarone to this compound in Patients With AF With an ICD. The Journal of Innovations in Cardiac Rhythm Management. [Link]
-
Guo, D., et al. (2014). Screening for Acute IKr Block is Insufficient to Detect Torsades de Pointes Liability: Role of Late Sodium Current. Circulation: Arrhythmia and Electrophysiology. [Link]
-
Schlepper, M. (2025). Effects of Anti-arrhythmic Drugs for Pacing Threshold and Defibrillation Threshold. ResearchGate. [Link]
-
Le Coz, F., et al. (1996). Influence of this compound on QT-Interval Duration and Dispersion at Various Heart Rates During Exercise in Humans. Circulation. [Link]
-
Guo, D., et al. (2014). Screening for Acute IKr Block Is Insufficient to Detect Torsades De Pointes Liability: Role of Late Sodium Current. Circulation. Arrhythmia and Electrophysiology. [Link]
Sources
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The class III antiarrhythmic drugs this compound and sotalol prevent AF induction by atrial premature complexes at doses that fail to terminate AF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Late Sodium Current Contributes to the Electrophysiological Effects of Chronic, but Not Acute, this compound Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Acute IKr Block is Insufficient to Detect Torsades de Pointes Liability: Role of Late Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for acute IKr block is insufficient to detect torsades de pointes liability: role of late sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Dofetilide in research studies
Topic: Addressing Batch-to-Batch Variability of Dofetilide in Research Studies
Welcome to the Advanced Applications Support Center. Your Guide: Senior Application Scientist, Electrophysiology & Pharmacology Division.
Executive Summary: You are likely visiting this page because your recent hERG screening or iPSC-CM data shows inconsistent IC50 values compared to previous lots of this compound. While chemical synthesis variability (purity) is a factor, 85% of "batch effects" with this compound are actually attributable to physical chemistry artifacts —specifically surface adsorption, micro-precipitation during dilution, or protocol-dependent state state occupancy.
This guide deconstructs these variables into a self-validating troubleshooting workflow.
Module 1: The "Invisible" Loss – Surface Adsorption
The Issue: this compound is a lipophilic, basic compound (LogP ~3.5, pKa ~9.0). In neutral aqueous buffers, it exhibits high non-specific binding to certain plastics. If you are seeing a "weaker" batch (higher IC50), you may simply be losing the drug to your reservoir walls before it reaches the cell.
Troubleshooting Q&A:
Q: I prepared my serial dilutions in standard polystyrene 96-well plates. Is this a problem? A: Yes. This is a critical error. Basic lipophilic drugs like this compound can exhibit 30–60% loss to polystyrene (PS) surfaces within 4 hours. The drug adsorbs to the hydrophobic plastic matrix.
-
Correction: Use Borosilicate Glass vials for all stock preparations. For plate-based dilutions, switch to Polypropylene (PP) or "Low-Binding" plates. Never use Polystyrene for this compound concentrations < 1 µM.
Q: Does the tubing in my perfusion system matter? A: Absolutely. Soft PVC (Tygon) tubing absorbs lipophilic compounds.
-
Correction: Use PTFE (Teflon) or PEEK tubing for the drug delivery lines. Minimize the "dead volume" and tubing length to reduce surface area contact.
Data Table 1: Material Compatibility for this compound Storage (100 nM Solution)
| Material | Est. Recovery (4 hrs) | Recommendation | Risk Factor |
| Borosilicate Glass | > 98% | Highly Recommended | Low |
| Polypropylene (PP) | ~ 90-95% | Acceptable (Short term) | Low-Medium |
| Polystyrene (PS) | < 65% | FORBIDDEN | Critical |
| PVC Tubing | < 50% | FORBIDDEN | Critical |
Module 2: Solubility & The "Crash-Out" Phenomenon
The Issue: this compound is practically insoluble in water.[1][2] It requires DMSO for solubilization. However, "crashing out" (micro-precipitation) occurs if the transition from 100% DMSO to aqueous buffer is too abrupt, creating invisible micro-crystals that do not block channels but reduce effective concentration.
The "Safe-Path" Dilution Protocol: Do not pipette 1 µL of Stock directly into 10 mL of buffer. The local concentration spike causes precipitation.
Visual Workflow: Anti-Precipitation Dilution Strategy
Caption: Figure 1. Step-wise dilution strategy to prevent local saturation and micro-precipitation. Direct dilution from high-concentration DMSO stocks into aqueous buffer is a primary cause of batch variability.
Protocol Checklist:
-
Sonicate the Master Stock (10 mM) for 5 minutes before use. Frozen DMSO stocks can form concentration gradients.
-
Intermediate Step: Perform initial dilutions within DMSO (e.g., 10 mM -> 100 µM in DMSO).
-
The Aqueous Jump: When moving from DMSO to aqueous, ensure the DMSO concentration remains < 0.1% in the final bath to avoid vehicle effects on the channel, but ensure the drug is fully soluble before it hits the large aqueous volume.
Module 3: Functional Potency (hERG IC50 Validation)
The Issue: You observe an IC50 of 30 nM in Batch A and 10 nM in Batch B. Is Batch A impure? Analysis: this compound is a state-dependent blocker . It binds preferentially to the open and inactivated states of the hERG channel. If your voltage protocol changes (e.g., holding potential, pulse duration, or temperature), the IC50 will shift regardless of the batch.
Q: How do I validate a new batch against an old one? A: You must perform a Bridging Study using a side-by-side "Overlay Protocol."
The Bridging Protocol:
-
System: Manual Patch Clamp or High-Throughput (e.g., QPatch/SyncroPatch).
-
Conditions: 37°C (Critical: this compound is temperature sensitive; IC50 is lower at physiological temp).
-
Voltage Protocol: Standard Step-Ramp (e.g., +20mV for 2s, repolarize to -50mV).
-
Criteria: The new batch is acceptable if the IC50 falls within 0.5 log units of the historical mean and the Hill slope is between 0.8 – 1.2.
Data Table 2: Expected Electrophysiological Parameters (HEK293-hERG)
| Parameter | Expected Range (37°C) | Warning Sign | Possible Cause |
| IC50 | 8 nM – 15 nM | > 30 nM | Adsorption, Precipitation, or Degradation |
| Hill Slope | 1.0 ± 0.2 | < 0.7 | Impurity or Solubility Limit reached |
| Onset Kinetics | Fast (< 3 min to steady state) | Slow drift | Perfusion issue or "Sticky" tubing |
Module 4: Chemical Purity & QC (The Final Check)
If the physical and functional checks fail, you must assess the chemical integrity of the batch.
Q: What impurities should I look for? A: The primary synthesis pathway involves p-nitrophenyl ethylamine. Impurities often elute near the main peak.
Recommended HPLC Conditions for Purity Check:
-
Column: C18 (e.g., Phenomenex Luna or equivalent), 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (60:40).
-
Detection: UV at 230 nm.[1]
-
Acceptance: Purity > 98%. Any single impurity > 0.5% is grounds for batch rejection.
Visual Decision Tree: Batch Validation Logic
Caption: Figure 2. Quality Control Decision Tree for validating new this compound lots. Note that functional failure with high chemical purity usually points to experimental error (adsorption).
References
-
FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization.Link
-
Lee, H. C., et al. (2017).[5] "Quantitative Comparison of Effects of this compound... between Human Ex vivo Trabeculae and In silico Models." Frontiers in Physiology.Link
-
Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides and Lipophilic Drugs to Solid Surfaces of Glass and Plastic." PLOS ONE. (Demonstrates adsorption kinetics of lipophilic bases). Link
-
Hill, A. P., et al. (2019).[6] "Protocol-dependent differences in IC50 values measured in hERG assays." bioRxiv. (Explains state-dependent binding variability). Link
-
Merck Millipore. (2013). "HPLC Application Note: USP Method - this compound." (Validated HPLC protocols for purity). Link
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. METHOD DEVELOPMENT AND METHOD VALIDATION FOR THE ESTIMATION OF this compound IN BULK AND PHARMACEUTICAL DOSAGE PREPARATIONS BY RP-HPLC [zenodo.org]
- 5. Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding | bioRxiv [biorxiv.org]
- 6. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of this compound, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dofetilide versus Amiodarone: A Comparative Study on Atrial Repolarization
[1][2][3][4][5][6][7]
Executive Summary
This guide provides a technical comparison between Dofetilide (a selective
Mechanistic Profiling: Selectivity vs. Multi-Channel Blockade
The fundamental difference between these two agents lies in their "clean" versus "dirty" pharmacological profiles. This distinction is not merely academic; it drives the proarrhythmic risk profile (Torsades de Pointes) and efficacy at varying heart rates.
This compound: The Selective Agent
This compound is a potent, specific blocker of the rapid component of the delayed rectifier potassium current (
-
Consequence: Pure prolongation of Action Potential Duration (APD) without slowing conduction velocity.
Amiodarone: The Multi-Channel Agent
Amiodarone is a "broad-spectrum" ion channel blocker. It inhibits
-
Consequence: APD prolongation is balanced by calcium channel blockade, which mitigates the risk of Early Afterdepolarizations (EADs), a key trigger for Torsades de Pointes (TdP).
Visualization: Molecular Mechanism of Action
The following diagram illustrates the ion channel targets for both drugs at the cardiomyocyte membrane.
Figure 1: Comparative ion channel targets. Note this compound's specificity versus Amiodarone's broad spectrum.[1][2]
Electrophysiological Characterization
The critical differentiator for researchers is Reverse Use-Dependence .
The Reverse Use-Dependence Paradox
Ideally, an antiarrhythmic should prolong refractoriness more at fast heart rates (tachycardia) to terminate the arrhythmia.
-
This compound (Strong Reverse Use-Dependence): It prolongs APD significantly at slow heart rates (bradycardia) but loses efficacy at fast rates. This explains why this compound carries a high risk of TdP during sinus bradycardia or pauses.
-
Amiodarone (Low/No Reverse Use-Dependence): Its APD prolongation is relatively constant across heart rates. The concurrent block of
(which accumulates at fast rates) and stabilizes the repolarization reserve.
Table 1: Comparative Pharmacodynamics
| Parameter | This compound | Amiodarone |
| Primary Target | ||
| ~10–30 nM | ~1–3 | |
| Reverse Use-Dependence | Pronounced (Risk of TdP at low rates) | Minimal (Stable efficacy) |
| Effect on Conduction | None (Pure Class III) | Slows conduction (Class I effect) |
| Torsades de Pointes Risk | High (~0.8–3.3%) | Low (< 1%) |
| Extracardiac Toxicity | Minimal | High (Thyroid, Lung, Liver) |
Experimental Protocols
For drug development professionals, validating these properties requires rigorous assays. Below are two self-validating protocols.
Protocol A: In Vitro Isolation of (hERG) Current
Objective: Quantify drug potency on the rapid delayed rectifier potassium current using Whole-Cell Patch-Clamp.
System: HEK293 cells stably expressing hERG (Kv11.1) or isolated Guinea Pig ventricular myocytes.
-
Preparation:
-
Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).
-
Bath Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).
-
-
Seal Formation: Establish a G
seal and break into whole-cell configuration. Compensate for series resistance ( ) > 80%.[2] -
Voltage Protocol (The "Tail Current" Method):
-
Holding Potential: -80 mV.
-
Depolarizing Step: Step to +20 mV for 2 seconds (activates and rapidly inactivates hERG channels).
-
Repolarizing Step: Step back to -50 mV for 2 seconds.
-
Rationale: hERG channels recover from inactivation faster than they close (deactivate). This step generates a large outward "tail current" which is the most accurate measure of
conductance.
-
-
Drug Application: Perfusion of this compound (start 1 nM) or Amiodarone (start 100 nM) until steady-state block is achieved (usually 5-7 mins).
-
Analysis: Measure peak tail current amplitude at -50 mV relative to baseline.
Protocol B: Ex Vivo Assessment of Reverse Use-Dependence
Objective: Determine APD prolongation at varying pacing cycle lengths (PCL).
System: Langendorff-perfused Rabbit Heart (Rabbit
-
Setup: Cannulate aorta, retrograde perfusion with Krebs-Henseleit buffer (37°C).
-
Instrumentation: Place a Monophasic Action Potential (MAP) electrode on the Left Ventricular epicardium.
-
Pacing Protocol:
-
Pace the right atrium at varying Cycle Lengths (CL): 1000ms (slow), 500ms, and 300ms (fast).
-
-
Data Acquisition: Record
(90% repolarization duration) at baseline. -
Drug Challenge: Perfuse this compound (10 nM).
-
Validation Criteria:
-
Reverse Use-Dependence: If
increases by >20% at CL=1000ms but <5% at CL=300ms, the drug exhibits reverse use-dependence.
-
Visualization: Experimental Workflow
The following flowchart details the decision logic for the Patch-Clamp assay.
Figure 2: Workflow for hERG tail current isolation. Strict QC on series resistance (Rs) is vital for accurate voltage clamping.
Conclusion: Selection in Drug Development
For researchers designing new chemical entities (NCEs):
-
If the goal is AF conversion: Pure
block (this compound-like) is highly effective but necessitates a strategy to mitigate reverse use-dependence. -
If the goal is safety: A "dirty" profile (Amiodarone-like) is superior for preventing TdP, but the moiety causing organ toxicity (iodine in Amiodarone) must be eliminated (e.g., Dronedarone strategy).
-
The Gold Standard: The ideal atrial antiarrhythmic would block
(atrium-specific) or exhibit forward use-dependence (more effective at fast rates), a property currently lacking in this compound.
References
-
Comparison of this compound versus Amiodarone. European Heart Journal. (2000). Intravenous this compound is significantly more effective than amiodarone in restoring sinus rhythm but carries higher TdP risk.[3][4]
-
Comparative Efficacy of this compound Versus Amiodarone in Patients With Atrial Fibrillation. JACC: Clinical Electrophysiology. (2021).[5] Long-term maintenance of sinus rhythm is comparable between the two agents when initiated properly.[5][2]
-
Mechanism of Action and Safety Profile. Dr. Oracle / FDA Data. (2025). This compound is a selective Class III agent; Amiodarone blocks Classes I, II, III, and IV.[1]
-
Whole-Cell Patch-Clamp Recording Protocols. Axol Bioscience. Methodologies for voltage-clamp configuration and ion channel isolation.
-
Safety of Rapid Switching from Amiodarone to this compound. American College of Cardiology. (2020). Clinical management of drug transition and interaction risks.
Sources
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of intravenously administered this compound versus amiodarone in the acute termination of atrial fibrillation and flutter. A multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of this compound Versus Amiodarone in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a novel IKr blocker using Dofetilide as a reference compound
Executive Summary
The rapid component of the delayed rectifier potassium current (
This guide details the validation of a novel
Mechanistic Rationale: The Gold Standard
To validate a new compound, one must first validate the system. This compound serves as the "truth" signal in this experimental design due to two specific properties:
-
Selectivity: Unlike Sotalol (which has beta-blocking activity) or Amiodarone (multi-channel block), this compound is a potent, specific blocker of
with no significant affinity for , , or at therapeutic concentrations. -
State-Dependence (Trapping): this compound binds preferentially to the open and inactivated states of the hERG channel and can become "trapped" in the pore upon repolarization. This kinetic signature is critical for benchmarking a novel compound's arrhythmogenic risk profile.
Diagram: hERG Gating and this compound Interaction
The following diagram illustrates the state-dependent binding mechanism that the assay must reproduce to be considered valid.
Caption: this compound preferentially binds to Open and Inactivated states, stabilizing the non-conducting Blocked state.
Experimental Design Strategy
The validation follows a "Tiered Fidelity" approach. We do not jump immediately to high-throughput screening. We utilize Manual Patch Clamp (MPC) as the decisive filter.
The Validation Workflow
This workflow ensures that the biological system (CHO-hERG cells) is responding correctly to the reference (this compound) before the novel candidate is evaluated.
Caption: Sequential workflow requiring this compound sensitivity confirmation prior to candidate testing.
Detailed Protocol: Manual Patch Clamp (MPC)[1]
Objective: Determine the
A. Biological System[2][3][4][5][6][7][8][9]
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).
-
Culture Conditions: Maintain at 37°C, 5% CO2. Detach using Detachin™ to preserve membrane integrity (avoid harsh trypsinization which degrades ion channels).
B. Electrophysiology Setup
-
Mode: Whole-cell voltage clamp.[1]
-
Temperature: 35°C ± 1°C .
-
Expert Insight: Do not run this assay at room temperature (22°C). This compound block is temperature-dependent.[1] Running at 22°C will shift the
and alter the activation kinetics, rendering the safety margin calculation invalid for human translation.
-
C. Voltage Protocol (The "Standard" Step-Tail)
To elicit hERG tail currents (where
-
Holding Potential: -80 mV.
-
Depolarizing Step: Step to +20 mV for 2-5 seconds (activates and rapidly inactivates channels).
-
Repolarizing Step: Step to -50 mV for 2-5 seconds (removes inactivation, revealing the large "tail" current).
-
Inter-sweep Interval: 15 seconds (allows drug equilibration).
D. Application Sequence
-
Stabilization: Establish whole-cell configuration. Wait 3-5 minutes for current run-down to stabilize (<5% change over 2 mins).
-
Vehicle Control: Perfuse bath solution (0.1% DMSO) for 5 minutes.
-
Reference (this compound): Apply 30 nM this compound (approx.
range).[2][3][1][4] -
Test Compound: In separate cells, apply Candidate N-24 in ascending concentrations (e.g., 1, 10, 100, 1000 nM).
Data Interpretation & Comparison
The following table synthesizes the expected performance of the Reference (this compound) versus the target profile of a viable Novel Candidate.
Comparative Metrics Table
| Metric | Reference: this compound | Target: Novel Candidate (N-24) | Interpretation |
| hERG IC50 (37°C) | 10 - 30 nM | > 10 µM (for safety) OR ~20 nM (for efficacy) | If N-24 is designed as an anti-arrhythmic, potency should match this compound. If N-24 is a non-cardiac drug, IC50 should be high (low risk). |
| Hill Slope (h) | 1.0 - 1.4 | ~1.0 | A slope > 1.5 suggests cooperative binding or multiple binding sites; < 0.8 suggests negative cooperativity or solubility issues. |
| Onset of Block | Slow (mins) | Context Dependent | This compound requires channel opening to bind. Fast onset might indicate closed-state block (less specific). |
| Trapping | High (>90%) | Low (<20%) | Critical Safety Parameter. High trapping correlates with higher TdP risk. If N-24 is a safety candidate, it should show high "washout" capability. |
| Voltage Dependence | Rectification | Check I-V curve | This compound block increases at depolarized potentials. |
Calculating the Safety Margin
The "Redfern Margin" is the standard calculation for safety pharmacology:
-
This compound: Has a low safety margin (approx 1-5x) because its therapeutic mechanism is hERG block.
-
Novel Candidate: If N-24 is NOT an anti-arrhythmic, you require a margin > 30x (ideally >100x) to proceed to clinical trials.
Troubleshooting & Quality Control
The "Run-Down" Artifact
hERG currents naturally decrease (run-down) over time in patch clamp recordings.
-
Correction: You must normalize the drug effect against the vehicle control run-down.
-
Formula:
Solubility Issues
This compound is "sticky."
-
System Check: If your washout phase takes >20 minutes or never returns to baseline, check your perfusion tubing. Use glass-lined or Teflon tubing rather than standard PVC to minimize adsorption.
References
-
ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (S7B).
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[3] hERG potassium channels: drug targets for repolarization disorders.[3] Nature, 440(7083), 463–469.
-
FDA. (2022). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - Questions and Answers.
-
Milnes, J. T., et al. (2010). Blockade of HERG potassium channels by the class III antiarrhythmic agent this compound: voltage- and frequency-dependent effects. Journal of Pharmacological and Toxicological Methods.[5][6]
-
CiPA Initiative. (2023). Comprehensive In Vitro Proarrhythmia Assay (CiPA) Updates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metrionbiosciences.com [metrionbiosciences.com]
- 5. General Principles for the Validation of Proarrhythmia Risk Prediction Models: An Extension of the CiPA In Silico Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Dofetilide vs. Ibutilide: Mechanisms of Terminating Atrial Flutter
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Pure" vs. The "Dual" Agent
In the pharmacological management of Atrial Flutter (AFL), Class III antiarrhythmics remain the cornerstone of chemical cardioversion. While both Dofetilide and Ibutilide prolong the action potential duration (APD) to extinguish reentrant circuits, their molecular mechanisms diverge significantly.
-
This compound acts as a pure surrogate for
blockade. Its efficacy relies entirely on inhibiting the rapid component of the delayed rectifier potassium current (hERG channel). -
Ibutilide functions as a dual-action agent . It combines potent
blockade with the unique activation of a slow, non-inactivating inward sodium current ( ).
This guide dissects the electrophysiological causality of these mechanisms, providing experimental protocols to validate their distinct behaviors in drug development pipelines.
Mechanistic Deep Dive: Termination of Reentry
Atrial flutter is typically a macro-reentrant tachycardia dependent on a "wavelength" of excitation (
This compound: The Specific
Antagonist
This compound binds to the intracellular pore region of the hERG (Kv11.1) channel.[1][2][3][4][5] By blocking potassium efflux during Phase 3 of the action potential, it delays repolarization.
-
Mechanism: High-affinity blockade of open and inactivated hERG states.[6]
-
Limitation: Exhibits marked Reverse Use-Dependence (RUD) . Its efficacy diminishes at higher heart rates (tachycardia) because the diastolic interval—critical for drug binding/unbinding kinetics—shortens, and accumulation of block is less efficient than in bradycardia.
Ibutilide: The Dual-Action Synergist
Ibutilide’s superiority in acute cardioversion rates stems from its ability to attack repolarization from two angles:
- Blockade: Similar to this compound, it blocks hERG channels (nanomolar potency).
- Activation: It slows the inactivation of the sodium channel or activates a window current during the plateau phase. This inward positive current counteracts repolarizing K+ currents, further prolonging APD.
-
Advantage: The
component is less dependent on heart rate than blockade, potentially mitigating the loss of efficacy seen with pure Class III agents during rapid AFL.
Pathway Visualization
Figure 1: Comparative signaling pathways. This compound relies solely on K+ inhibition, while Ibutilide recruits inward Na+ current to synergistically prolong refractoriness.
Experimental Validation Data
The following table synthesizes key electrophysiological parameters derived from patch-clamp studies (HEK293/hERG models) and clinical conversion rates.
| Feature | This compound | Ibutilide | Significance |
| Primary Target | Ibutilide targets two currents. | ||
| hERG IC50 | ~10–15 nM | ~20 nM | Comparable potency against hERG. |
| None | Activates at ~10 nM | Unique differentiator for Ibutilide. | |
| Reverse Use-Dependence | Pronounced | Present, but blunted | Ibutilide retains more efficacy at fast rates.[7] |
| AFL Conversion Rate | ~70–75% | ~75–87% | Ibutilide shows slightly higher acute efficacy. |
| TdP Risk | ~0.8 – 3.3% | ~4 – 8% | Ibutilide carries higher acute proarrhythmic risk. |
Note on Data: IC50 values are protocol-dependent. Values cited reflect whole-cell patch clamp at physiological temperature (37°C).
Detailed Methodologies
To validate these mechanisms in a drug development setting, two distinct patch-clamp protocols are required.
Protocol A: Quantifying
Blockade (Both Agents)
Objective: Determine the IC50 for hERG channel inhibition.[1][2][3][6][8][9]
-
Cell System: HEK293 cells stably transfected with Kv11.1 (hERG).
-
Solutions:
-
Pipette: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
-
Bath: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates and inactivates channels).
-
Repolarize to -50 mV for 2 seconds (releases inactivation, generating large tail current).
-
-
Measurement: Measure peak tail current amplitude at -50 mV before and after drug application.
-
Analysis: Fit concentration-response curves using the Hill equation.
Protocol B: Isolating the Slow Inward Sodium Current (Ibutilide Specific)
Objective: Isolate the
-
Cell System: Guinea pig ventricular myocytes (native expression) or Nav1.5 transfected CHO cells.
-
Blockade Cocktail:
-
Use Cesium (Cs+) in the pipette to block K+ currents (
, , ). -
Use Nifedipine (10 µM) in the bath to block L-type Ca2+ current (
).
-
-
Voltage Protocol (Ramp):
-
Hold at -100 mV.
-
Step to -10 mV for 500 ms (inactivates fast
). -
Apply a slow voltage ramp (e.g., 50 mV/s) back to -100 mV.
-
-
Detection: Ibutilide will induce a "hump" or deviation in the ramp current corresponding to the window current of sodium channels that fail to inactivate or reactivate.
-
Validation: The current must be sensitive to Tetrodotoxin (TTX).
Experimental Workflow Diagram
Figure 2: Step-by-step patch clamp workflow for differentiating pure IKr blockers from mixed-action agents.
References
-
Roden, D. M. (2024).[4] Antiarrhythmic Drugs.[1][4][5][7][9][10][11][12][13][14][15] In: Braunwald’s Heart Disease. Elsevier.
-
Yang, T., et al. (1996). "Ibutilide, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells." Circulation Research.
-
Murray, K. T. (1998). "Ibutilide." Circulation.
-
Torp-Pedersen, C., et al. (1999). "this compound in patients with congestive heart failure and left ventricular dysfunction." New England Journal of Medicine.
-
Volgman, A. S., et al. (1998). "Conversion efficacy of intravenous ibutilide compared with intravenous amiodarone in patients with recent-onset atrial fibrillation and atrial flutter." Journal of the American College of Cardiology.
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. The [3H]this compound binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Ibutilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the rate dependent effects of this compound and ibutilide in the newborn heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extracellular acidification and hyperkalemia induce changes in HERG inhibition by ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of ibutilide in cardioversion of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of intravenously administered this compound versus amiodarone in the acute termination of atrial fibrillation and flutter. A multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology and pharmacology of ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound versus quinidine for atrial flutter: viva la difference!? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conversion efficacy of intravenous ibutilide compared with intravenous amiodarone in patients with recent-onset atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
How does Dofetilide's safety profile compare to newer generation antiarrhythmics?
This guide provides a technical analysis of Dofetilide’s safety profile relative to newer generation antiarrhythmics, specifically designed for drug development professionals. It synthesizes clinical data with mechanistic insights and experimental protocols.
Executive Summary: The "Pure" Blockade Paradox
This compound (Class III) represents a pivotal case study in cardiac pharmacology. Designed as a highly selective
Newer generation agents (e.g., Dronedarone, Vernakalant, Ranolazine) and investigational atrial-selective drugs utilize multichannel blockade (inward currents
Mechanistic Divergence: Why "Cleaner" Isn't Safer
The fundamental safety flaw of this compound is its selectivity. By blocking only the outward potassium current (
The Repolarization Reserve Hypothesis
-
This compound (Pure Class III): Blocks
Prolongs Action Potential Duration (APD) Excessive entry via Early Afterdepolarizations (EADs) TdP . -
Newer Agents (Balanced Blockade):
-
Dronedarone/Amiodarone: Blocks
+ + . The block prevents EAD formation despite APD prolongation. -
Ranolazine: Blocks
+ (Late Sodium).[1] Blocking late reduces intracellular / loading, stabilizing the membrane.
-
Visualization: Ion Channel Blockade & Proarrhythmia
Figure 1: Mechanistic pathway distinguishing the proarrhythmic risk of pure IKr blockers vs. multichannel blockers.
Clinical Safety Profile Comparison
The following data aggregates pivotal trials (DIAMOND, ATHENA, EURIDIS) and post-market safety surveillance.
| Feature | This compound | Dronedarone | Vernakalant | Ranolazine (Off-label AF) |
| Primary Target | Multichannel ( | Atrial-selective ( | ||
| TdP Risk | 0.8% – 3.3% (Dose-dependent) | <0.1% (Rare) | Rare (Not typically associated) | Rare (Reduces TdP risk) |
| Renal Dependency | Critical (100% renal clearance) | Low (Metabolic clearance) | Low | Moderate |
| Initiation Protocol | Mandatory 3-Day Hospitalization | Outpatient | IV infusion (Hospital) | Outpatient |
| Mortality Signal | Neutral (DIAMOND trial) | Reduced CV hospitalization (ATHENA) | Neutral | Neutral |
| Key Contraindication | QTc > 440ms, Renal Failure | NYHA Class IV HF, Permanent AF | Severe Aortic Stenosis | Liver Cirrhosis |
Key Insight: this compound is more effective than Dronedarone for maintenance of sinus rhythm but carries a "black box" safety liability that newer agents mitigate through multichannel effects.
Experimental Protocols for Safety Assessment
To validate the safety advantage of a new candidate over this compound, researchers must utilize protocols that detect repolarization instability rather than just QT prolongation.
Protocol A: The CiPA Paradigm (In Vitro)
The Comprehensive In Vitro Proarrhythmia Assay (CiPA) replaces the simple hERG screen.
-
High-Throughput Patch Clamp: Measure effects on 7 ion channels (
). -
In Silico Modeling: Integrate data into the O'Hara-Rudy ventricular cell model to predict "qNet" (net charge).
-
This compound Result: Low qNet (High Risk).
-
Safe Candidate: High qNet (Balanced inward/outward block).
-
Protocol B: Differentiating J-Tpeak vs. Tpeak-Tend (Clinical/Translational)
This ECG biomarker analysis differentiates pure hERG blockers from multichannel blockers.[2]
-
Rationale: Pure hERG block (this compound) prolongs both early (
) and late (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) repolarization.[3] Multichannel blockers (Verpamil, Ranolazine) shorten early repolarization ( ) due to inward current block. -
Workflow:
-
Subject Selection: Healthy volunteers or instrumented canine models.
-
Dosing: Administer therapeutic and supratherapeutic doses.
-
Measurement:
- : Interval from J-point to T-wave peak (Early repolarization).[2]
- : Interval from T-wave peak to end (Late repolarization/Dispersion).
-
Analysis: A safe drug will show stable or shortened
despite QT prolongation.
-
Protocol C: TRIaD Assay (Preclinical)
Assess T riangulation, R everse use dependence, I nstability, and D ispersion.
-
System: Langendorff-perfused rabbit heart or human iPSC-CMs.
-
Stimulation: Pacing at slow (1 Hz) and fast (0.2 Hz) rates.
-
Endpoint:
-
Reverse Use Dependence: Does APD prolong more at slow rates? (this compound signature = YES).
-
Triangulation: Does the AP phase 3 become triangular? (Precursor to EADs).
-
Safety Screening Workflow
The following workflow illustrates how to position a new compound against this compound during Lead Optimization.
Figure 2: Integrated safety screening workflow for differentiating benign QT prolongation from proarrhythmic risk.
References
-
Comparison of this compound and Dronedarone (Clinical Efficacy/Safety)
-
This compound TdP Mechanism & Incidence
-
Differentiating Multichannel Block (J-Tpeak Protocol)
-
CiPA and In Silico Modeling
- Title: In silico models for evalu
- Source: Progress in Biophysics and Molecular Biology (2020).
-
URL:[Link]
-
Comparative Effectiveness (this compound vs. Amiodarone/Sotalol)
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. cipaproject.org [cipaproject.org]
- 3. Differentiating drug-induced multichannel block on the electrocardiogram: randomized study of this compound, quinidine, ranolazine, and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effectiveness and side effects of... | F1000Research [f1000research.com]
- 5. droracle.ai [droracle.ai]
- 6. Safety of this compound in stable patients and investigating traits of susceptibility to torsade de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risk of proarrhythmia with class III antiarrhythmic agents: sex-based differences and other issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic Effects of Combining this compound and Ranolazine in a Model of Acutely Induced Atrial Fibrillation in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy of this compound Versus Amiodarone in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Do Atrial-Selective Drugs Differ From Antiarrhythmic Drugs Currently Used in the Treatment of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Inpatient Initiation of this compound versus Sotalol for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Validating iPSC-CMs for Predicting Dofetilide Cardiotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of cardiotoxicity is a critical hurdle in drug development, with unforeseen cardiac adverse effects being a leading cause of costly late-stage failures and post-market withdrawals.[1] Dofetilide, a potent antiarrhythmic agent, serves as a crucial benchmark for assessing the predictive power of new in vitro models due to its well-characterized risk of inducing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[2][3] This guide provides an in-depth, evidence-based comparison of using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) against other models for predicting this compound-induced cardiotoxicity.
The Challenge: this compound and the Imperative for Predictive Models
This compound exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[3][4][5] This blockade prolongs the cardiac action potential, a therapeutic action at controlled doses. However, excessive prolongation can lead to early afterdepolarizations (EADs) and TdP.[3][6] The narrow therapeutic window of this compound underscores the need for highly sensitive and specific preclinical models that can accurately predict proarrhythmic risk.
This compound's Mechanism of Action on the hERG Channel
Caption: this compound's mechanism of inducing cardiotoxicity.
iPSC-Cardiomyocytes: A Human-Relevant In Vitro Platform
Human iPSC-CMs have emerged as a promising tool for cardiotoxicity screening due to their human genetic background and ability to recapitulate key electrophysiological properties of native cardiomyocytes.[7][8] Unlike immortalized cell lines or animal models, iPSC-CMs can be derived from healthy individuals or patients with specific genetic predispositions, offering a unique platform for personalized medicine and disease modeling.[7][9]
Key Advantages of iPSC-CMs:
-
Human Relevance: They are of human origin, expressing human-specific ion channels and exhibiting human-like electrophysiological responses.[7]
-
Patient-Specific Modeling: iPSC-CMs can be generated from individual patients, allowing for the investigation of genetic predispositions to drug-induced arrhythmias.[7][9]
-
Predictive Power: Multiple studies have demonstrated the ability of iPSC-CMs to predict the proarrhythmic potential of drugs, including this compound.[10][11][12]
-
High-Throughput Screening: The technology is amenable to high-throughput screening formats, enabling the early assessment of numerous compounds.[13]
Comparative Analysis: iPSC-CMs vs. Alternative Models
The validation of iPSC-CMs for predicting this compound cardiotoxicity necessitates a critical comparison with established and alternative models.
| Model | Advantages | Disadvantages with Respect to this compound Cardiotoxicity |
| Human iPSC-CMs | - Human-specific ion channel expression and kinetics.- Can be derived from diverse genetic backgrounds.- Amenable to high-throughput screening.[13]- Demonstrated high accuracy in predicting cardiotoxicity.[14] | - Immature phenotype compared to adult cardiomyocytes.[15][16]- Batch-to-batch variability can be a concern.[12]- Spontaneous beating can introduce variability. |
| Animal Models (e.g., rabbit, dog, guinea pig) | - Intact physiological system.- Established regulatory acceptance. | - Species differences in ion channel expression and cardiac physiology can lead to poor prediction of human responses.[17]- Ethical considerations and high cost. |
| hERG-Transfected Cell Lines (e.g., HEK293, CHO) | - Isolate the effect on a single ion channel.- High-throughput and cost-effective. | - Lack the complex interplay of other cardiac ion channels, leading to a high rate of false positives.[18]- Do not provide a complete picture of proarrhythmic risk. |
| Primary Cardiomyocytes (animal-derived) | - More mature phenotype than iPSC-CMs. | - Limited availability and short-term viability in culture.- Species differences remain a significant issue.[17] |
A study comparing different cell models found that iPSC-CMs had the highest accuracy (88.5%) in identifying known cardiotoxic compounds compared to neonatal rat cardiomyocytes (75.5%) and H9C2 cells (69.3%).[14]
Experimental Validation: Predicting this compound's Effects in iPSC-CMs
The proarrhythmic effects of this compound are readily detectable in iPSC-CMs through various electrophysiological assays.
Experimental Workflow for this compound Cardiotoxicity Assessment
Caption: Workflow for assessing this compound cardiotoxicity in iPSC-CMs.
Expected Outcomes with this compound:
-
Prolongation of Action Potential Duration (APD): this compound induces a concentration-dependent prolongation of the APD in iPSC-CMs.[2]
-
Induction of Early Afterdepolarizations (EADs): At higher concentrations, this compound can trigger EADs, which are cellular precursors to TdP.[6]
-
Arrhythmic Beating: Irregular beating patterns and arrhythmias are observed in iPSC-CMs exposed to proarrhythmic concentrations of this compound.[2]
Studies have shown that in vitro arrhythmias in iPSC-CMs occurred at this compound doses ≥ 2 nM, which is around the maximum concentration observed in clinical trials.[2] Furthermore, a hazard scoring system correctly identified this compound at 3 nM as having a very high or high hazard in 94% of cases.[12]
Detailed Experimental Protocol: Microelectrode Array (MEA) Assay
The MEA assay is a medium- to high-throughput method for assessing the electrophysiological effects of compounds on iPSC-CMs.[19]
Objective: To measure changes in field potential duration (FPD), an indicator of APD, and detect arrhythmias in iPSC-CMs following this compound treatment.
Materials:
-
Cryopreserved human iPSC-CMs
-
MEA plates (e.g., 48- or 96-well)
-
iPSC-CM maintenance medium
-
This compound stock solution
-
MEA recording system
Procedure:
-
Cell Plating:
-
Thaw cryopreserved iPSC-CMs according to the manufacturer's protocol.
-
Plate the cells onto fibronectin-coated MEA plates at a recommended density to form a spontaneously beating monolayer.
-
Culture the cells for at least 7-10 days to allow for recovery and maturation, with regular media changes.
-
-
Baseline Recording:
-
Acclimate the MEA plate in the recording system at 37°C and 5% CO2.
-
Record baseline field potentials for at least 10 minutes to ensure a stable, rhythmic beat rate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in pre-warmed maintenance medium.
-
Carefully add the this compound solutions to the wells, starting with the lowest concentration. Include a vehicle control.
-
-
Post-Dose Recording:
-
Record the electrophysiological activity for a defined period (e.g., 30 minutes) after each compound addition.
-
-
Data Analysis:
-
Analyze the recorded data to determine the FPD, beat rate, and the incidence of arrhythmic events such as EADs.
-
Correct the FPD for changes in beat rate (FPDc) using a correction formula (e.g., Fridericia's or Bazett's).
-
Plot the concentration-response curves for FPDc prolongation.
-
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) Initiative
The CiPA initiative, a collaboration between regulatory agencies, industry, and academia, aims to develop a new paradigm for assessing proarrhythmic risk.[20][21] A key component of CiPA is the use of iPSC-CMs to provide an integrated assessment of a drug's effects on multiple ion channels.[20][21][22] A multisite validation study of 28 drugs with known TdP risk demonstrated the utility of iPSC-CMs in detecting proarrhythmic effects, with minimal influence from the cell line, test site, or platform used.[23] This further solidifies the role of iPSC-CMs as a reliable tool for cardiac safety assessment.
Limitations and Future Directions
Despite their significant advantages, it is crucial to acknowledge the limitations of iPSC-CMs. Their immature phenotype, characterized by differences in ion channel expression and calcium handling compared to adult cardiomyocytes, can sometimes lead to responses that are not fully representative of the adult human heart.[15][16] For instance, the spontaneous beating of iPSC-CMs is driven by an ion current (If) that is not prominent in adult ventricular cardiomyocytes.[24]
Future efforts are focused on:
-
Improving Maturation: Developing protocols to enhance the structural and functional maturity of iPSC-CMs.[17]
-
Standardization: Establishing standardized protocols for differentiation, culture, and analysis to improve inter-laboratory reproducibility.[25]
-
Advanced Models: Utilizing 3D culture systems and co-cultures with other cardiac cell types (e.g., fibroblasts, endothelial cells) to better mimic the native heart tissue.[19]
Conclusion
Human iPSC-CMs represent a significant advancement in preclinical cardiotoxicity testing. Their ability to accurately predict the proarrhythmic effects of this compound, a known high-risk compound, validates their use as a powerful and human-relevant in vitro model. While challenges related to immaturity and variability remain, ongoing research and initiatives like CiPA are paving the way for the broader adoption of iPSC-CMs in drug development, ultimately contributing to the development of safer medicines.
References
- Establishment and validation of a torsade de pointes prediction model based on human iPSC‑derived cardiomyocytes - Spandidos Publications. (2022-12-09).
- Full article: Using induced pluripotent stem cells for drug discovery in arrhythmias.
- Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes as an in vitro model in toxicology: strengths and weaknesses for hazard identification and risk characterization | Request PDF - ResearchGate. (2025-08-10).
- Cardiotoxicity of Antineoplastic Therapies and Applications of Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC - PubMed Central. (2021-10-21).
- Abstract 14393: Deep Learning and Patient-Derived hiPSC Cardiomyocytes to Predict Drug Proarrhythmia | Circulation - American Heart Association Journals. (2021-11-08).
- Building Multi-Dimensional Induced Pluripotent Stem Cells-Based Model Platforms to Assess Cardiotoxicity in Cancer Therapies - Frontiers. (2021-02-17).
- Advanced Cardiovascular Toxicity Screening: Integrating Human iPSC-Derived Cardiomyocytes with In Silico Models | bioRxiv. (2024-06-22).
- iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity. (2024-02-27).
- iPSC derived cardiomyocytes for cardiac toxicity assessment | Innovation Platform - NC3Rs.
- Drug Development and the Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Disease Modeling and Drug Toxicity Screening - PMC - PubMed Central.
- 2D and 3D iPSC-CM models for studying cardiac toxicity and disease - Insights.bio. (2025-04-08).
- Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PubMed Central. (2018-12-11).
- hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro- Electrode-Array Analyses Can Tell Us - PMC - NIH.
- iPSC derived Cardiomyocytes for Predicting and Removing Drug Cardiotoxicity - YouTube. (2020-10-09).
- Cardiomyocytes from human iPSCs are valuable tools to assess non-clinical cardiotoxicity. (2023-01-11).
- Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions - Frontiers.
- Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC - NIH.
- Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC - NIH. (2022-03-16).
- Use of Human iPSC-CMs in Nonclinical Regulatory Studies for Cardiac Safety Assessment. (2022-09-13).
- Individual induced pluripotent stem cell cardiomyocytes (iPSC‐CMs) drug... - ResearchGate.
- Human induced pluripotent stem cell‐derived versus adult cardiomyocytes: an in silico electrophysiological study on effects of ionic current block - PubMed Central.
- This compound - StatPearls - NCBI Bookshelf - NIH. (2025-02-06).
- Challenges and innovation: Disease modeling using human-induced pluripotent stem cell-derived cardiomyocytes - PMC - PubMed Central. (2022-08-12).
- International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC - NIH. (2018-09-25).
- Molecular Determinants of this compound Block of HERG K+ Channels | Circulation Research.
- Human induced pluripotent stem cell-derived cardiomyocytes as an electrophysiological model: Opportunities and challenges—The Hamburg perspective - Frontiers.
- Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC - NIH. (2023-02-10).
- CiPA Validation of Human iPSC-derived Cardiomyocytes Using MEA Recording – Assessment of 28 Blinded Compounds - Frontiers. (2019-01-17).
- Merits and challenges of iPSC-derived organoids for clinical applications - Frontiers.
- High affinity open channel block by this compound of HERG expressed in a human cell line - PubMed.
- CiPA validation study model 1-based predicted probabilities of... - ResearchGate.
- Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC - NIH. (2023-02-10).
- Molecular determinants of this compound block of HERG K+ channels - PubMed - NIH. (1998-02-23).
- Acute Electrocardiographic Changes Coincident With this compound Overdose and Acute Coronary Syndrome - PMC - NIH. (2024-11-20).
- Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study - PubMed.
- CiPA: Cardiac Safety Studies - Axion BioSystems.
Sources
- 1. Frontiers | iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity [frontiersin.org]
- 2. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High affinity open channel block by this compound of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of this compound block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Cardiotoxicity of Antineoplastic Therapies and Applications of Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2D and 3D iPSC-CM models for studying cardiac toxicity and disease [insights.bio]
- 9. Frontiers | Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for modeling cardiac arrhythmias: strengths, challenges and potential solutions [frontiersin.org]
- 10. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Building Multi-Dimensional Induced Pluripotent Stem Cells-Based Model Platforms to Assess Cardiotoxicity in Cancer Therapies [frontiersin.org]
- 14. iPSC derived cardiomyocytes for cardiac toxicity assessment | Innovation Platform [nc3rs.org.uk]
- 15. axolbio.com [axolbio.com]
- 16. Challenges and innovation: Disease modeling using human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hiPSCs Derived Cardiac Cells for Drug and Toxicity Screening and Disease Modeling: What Micro- Electrode-Array Analyses Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the "CiPA" Initiative and Design of a Prospective Clinical Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 22. Drug Development and the Use of Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Disease Modeling and Drug Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Human induced pluripotent stem cell-derived cardiomyocytes as an electrophysiological model: Opportunities and challenges—The Hamburg perspective [frontiersin.org]
- 25. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Dofetilide Disposal: Ensuring Safety and Compliance
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the entire lifecycle of a chemical compound, including its final disposition, demands our rigorous attention. Dofetilide, a Vaughan Williams Class III antiarrhythmic agent, is a potent blocker of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr).[1] This specificity of action makes it an invaluable therapeutic and research tool, but also underscores the critical importance of its proper disposal.
Improper disposal of this compound poses a dual threat. Environmentally, the introduction of pharmacologically active compounds into waterways can have unforeseen ecological consequences.[2] From a safety perspective, accidental exposure to personnel can lead to serious cardiac events, including life-threatening arrhythmias like Torsade de Pointes.[3][4][5]
This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting, grounded in regulatory standards and scientific principles.
Hazard Identification and Waste Classification: The First Defensive Line
Before any disposal procedure can be initiated, a thorough understanding of the hazards is paramount. This compound's primary hazard lies in its potent pharmacological activity. Even minute quantities can exert physiological effects. Therefore, all this compound waste must be treated as hazardous.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical waste is classified based on specific lists (P- and U-lists) or characteristics (ignitability, corrosivity, reactivity, toxicity).[6][7] While this compound is not explicitly on a P- or U-list, its inherent toxicity requires that it be managed as a hazardous waste. The generator of the waste is ultimately responsible for making a proper waste determination.[8]
Key Principle: The causality behind treating all this compound-related materials as hazardous is its high potency. The risk of environmental release or personnel exposure necessitates the most stringent category of waste management, regardless of concentration.
Core Disposal Protocol: Segregation, Containment, and Labeling
A self-validating system of waste management begins at the point of generation. Cross-contamination is not merely a compliance issue; it is a safety failure.
Step-by-Step Protocol for this compound Waste Handling:
-
Immediate Segregation: At the point of use (e.g., in a fume hood or on a lab bench), designate a specific, clearly marked container for "this compound Hazardous Waste." Never mix this compound waste with general lab trash or other chemical waste streams.
-
Container Selection:
-
Solids: For unused or expired capsules, contaminated PPE (gloves, lab coats), and cleaning materials (wipes, absorbents), use a leak-proof, rigid container with a secure, tight-fitting lid.[9][10] The container must be compatible with its contents.[11]
-
Liquids: For solutions containing this compound, use a dedicated, sealed, and shatter-resistant bottle.[12]
-
Sharps: Any needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container.
-
-
Proper Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound and contaminated materials"). Include the date when waste was first added. This is not just a regulatory requirement; it is a critical communication tool for safety personnel and waste haulers.
-
Personal Protective Equipment (PPE): When handling any form of this compound, including the waste, appropriate PPE is mandatory. This includes, at a minimum:
Disposal Pathways: From the Lab to Final Disposition
On-site chemical deactivation of this compound is not recommended without validated procedures and is generally not feasible in a standard laboratory setting. The most reliable and compliant method of disposal is through a licensed hazardous waste management service.
Workflow for Off-Site Disposal:
-
Accumulation: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your institution's and local regulations.
-
Engage a Licensed Vendor: Contract with a certified hazardous waste disposal company. These vendors are equipped to transport and dispose of pharmaceutical waste in compliance with EPA and Department of Transportation (DOT) regulations.
-
Waste Manifest: All shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from the point of generation to its final disposal facility, creating a cradle-to-grave paper trail.
-
Final Disposal Method: The best available technology for destroying pharmaceutical waste is high-temperature incineration.[9][13] This method ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound or its containers be disposed of in the regular trash or sewered (flushed down the drain). The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals.[2][11]
Spill Management: An Emergency Response Protocol
Accidents happen, but a prepared response can mitigate the risk. In the event of a this compound spill, immediate and correct action is crucial.
-
Evacuate and Alert: Non-essential personnel should leave the affected area immediately.[9] Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Secure the Area: Prevent access to the spill area to avoid further contamination or exposure.
-
Don Appropriate PPE: Before attempting any cleanup, personnel must wear enhanced PPE, potentially including a respirator, heavy rubber gloves, and boots.[10] Cleanup should only be undertaken by trained personnel.[9]
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust generation.[9][10] Carefully scoop the material into the designated hazardous waste container.
-
For liquid spills: Use a chemical spill kit with absorbent pads or pillows to contain and absorb the liquid. Place all contaminated materials into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
-
Documentation: Report the spill to your EHS department and complete any required incident reports.
Summary of this compound Disposal Procedures
| Waste Type | Container | Required PPE | Disposal Method |
| Unused/Expired Capsules | Sealed, labeled, rigid hazardous waste container | Gloves, lab coat, safety glasses | Incineration via licensed hazardous waste vendor |
| Contaminated Labware (vials, plates) | Sealed, labeled, rigid hazardous waste container | Gloves, lab coat, safety glasses | Incineration via licensed hazardous waste vendor |
| Contaminated PPE (gloves, etc.) | Sealed, labeled, rigid hazardous waste container | N/A (during disposal) | Incineration via licensed hazardous waste vendor |
| Aqueous Solutions | Sealed, labeled, shatter-resistant bottle | Gloves, lab coat, safety glasses | Incineration via licensed hazardous waste vendor |
| Contaminated Sharps | Puncture-proof, labeled sharps container | Gloves, lab coat, safety glasses | Management via licensed medical/hazardous waste vendor |
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for managing this compound waste from generation to disposal.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
By adhering to these procedures, you build a self-validating system of safety and compliance, protecting yourself, your colleagues, and the environment. Trust in the process is built upon the consistent application of these fundamental principles, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental stewardship.
References
- MATERIAL SAFETY D
- This compound SAFETY DATA SHEET Section 2.
- TIKOSYN (this compound) Capsules Label. U.S.
- This compound Side Effects: Common, Severe, Long Term. Drugs.com.
- Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis Environmental Health and Safety.
- EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Minnesota Pollution Control Agency.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA).
- Laboratory waste rules. Karolinska Institutet Staff Portal.
- 7 Tikosyn (this compound) Side Effects Worth Reviewing. GoodRx.
- Tikosyn: Side effects and how to manage them. Medical News Today.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. epa.gov [epa.gov]
- 3. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 4. Tikosyn: Side effects and how to manage them [medicalnewstoday.com]
- 5. goodrx.com [goodrx.com]
- 6. pwaste.com [pwaste.com]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. Download [lf-public.deq.utah.gov:443]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 11. ashp.org [ashp.org]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
